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  • Product: 5-Nitroisoquinolin-3-ol
  • CAS: 581813-27-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Nitroisoquinolin-3-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 5-Nitroisoquinolin-3-ol is limited in publicly available literature. This guide provides a comprehensive overview b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Nitroisoquinolin-3-ol is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its parent compound, 5-nitroisoquinoline, and related isoquinoline derivatives. The synthesis and experimental protocols described herein are proposed based on established principles of organic chemistry and medicinal chemistry and should be regarded as foundational templates for further investigation.

Introduction: The Isoquinoline Scaffold and the Promise of Nitro-functionalization

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] From the vasodilatory effects of papaverine to the potent anticancer activity of camptothecin derivatives, the isoquinoline framework has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate a molecule's physicochemical properties and biological activity.[4] The nitro group can participate in redox cycling, act as a hydrogen bond acceptor, and influence the overall electronic profile of the molecule, often enhancing its interaction with biological targets.[4] This guide focuses on the largely unexplored molecule, 5-Nitroisoquinolin-3-ol, a derivative that combines the therapeutic promise of the isoquinoline scaffold with the unique modulatory effects of a nitro functional group.

Chemical Structure and Physicochemical Properties

5-Nitroisoquinolin-3-ol is a heterocyclic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[5] The structure features a bicyclic isoquinoline core, with a nitro group substituted at the 5-position and a hydroxyl group at the 3-position. The presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the aromatic system suggests a unique electronic distribution that could influence its reactivity and biological interactions.

Core Structure:

Caption: Chemical structure of 5-Nitroisoquinolin-3-ol.

Predicted Physicochemical Properties:

While experimental data for 5-Nitroisoquinolin-3-ol is scarce, we can infer some of its properties based on its parent compound, 5-nitroisoquinoline, and related analogs.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₉H₆N₂O₃Confirmed[5]
Molecular Weight 190.16 g/mol Confirmed[5]
CAS Number 581813-27-6Confirmed[5]
Appearance Likely a yellow to brown crystalline powderBased on the appearance of 5-nitroisoquinoline[6][7]
Melting Point Expected to be higher than 5-nitroisoquinoline (106-109 °C) due to the hydroxyl group allowing for hydrogen bonding.Comparison with 5-nitroisoquinoline[7]
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.Based on the properties of similar heterocyclic compounds.
pKa The hydroxyl group is expected to be weakly acidic, and the isoquinoline nitrogen is weakly basic.General principles of organic chemistry.

Proposed Synthesis Pathway

A plausible synthetic route to 5-Nitroisoquinolin-3-ol can be designed starting from isoquinoline, leveraging established methodologies for nitration and subsequent functional group transformations.

Caption: Proposed synthetic workflow for 5-Nitroisoquinolin-3-ol.

Step-by-Step Synthesis Protocol (Proposed):

Part 1: Synthesis of 5-Nitroisoquinoline

This procedure is adapted from established methods for the nitration of isoquinoline.[7]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a solution of potassium nitrate in concentrated sulfuric acid to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-nitroisoquinoline.

Part 2: Synthesis of 5-Nitroisoquinolin-3-ol from 5-Nitroisoquinoline

This proposed route involves an N-oxidation followed by a rearrangement and hydrolysis, a common strategy for introducing hydroxyl groups onto heterocyclic rings.

  • N-oxidation: Dissolve 5-nitroisoquinoline in a suitable solvent (e.g., acetic acid or dichloromethane). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Stir the reaction at room temperature until completion.

  • Rearrangement: Treat the resulting 5-nitroisoquinoline N-oxide with acetic anhydride and heat the mixture. This is expected to induce a rearrangement to form an acetoxy intermediate.

  • Hydrolysis: Hydrolyze the acetoxy intermediate under acidic or basic conditions to yield the final product, 5-Nitroisoquinolin-3-ol.

  • Purification: Purify the final compound using column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 5-Nitroisoquinolin-3-ol, which are essential for its identification and characterization. These predictions are based on the analysis of its structure and comparison with known data for 5-nitroisoquinoline and other isoquinoline derivatives.[8][9]

SpectroscopyPredicted Features
¹H NMR - Aromatic protons in the range of 7.5-9.5 ppm. The proton at C1 is expected to be the most downfield. The presence of the nitro group will cause significant downfield shifts for adjacent protons. - A broad singlet corresponding to the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons in the range of 110-160 ppm. The carbon bearing the nitro group (C5) and the carbon bearing the hydroxyl group (C3) will show characteristic shifts.
IR Spectroscopy - A broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - Strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group. - C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 190. - Fragmentation patterns corresponding to the loss of NO₂, OH, and other small molecules.

Potential Biological Activity and Mechanism of Action

While there is no direct biological data for 5-Nitroisoquinolin-3-ol, the broader class of nitro-substituted isoquinolines has shown promise in various therapeutic areas.

Anticancer and Cytotoxic Potential:

Many isoquinoline derivatives exhibit potent anticancer activity.[1] The nitroaromatic scaffold is also a known feature in some anticancer agents.[10] The planar structure of the isoquinoline core allows for intercalation into DNA, a mechanism employed by several anticancer drugs. Furthermore, the nitro group can be bioreduced in hypoxic tumor environments to generate reactive nitrogen species, leading to cellular damage and apoptosis. It is plausible that 5-Nitroisoquinolin-3-ol could exhibit cytotoxic effects against various cancer cell lines.

Enzyme Inhibition:

The isoquinoline scaffold is a common feature in kinase inhibitors.[1] The nitrogen atom and the hydroxyl group of 5-Nitroisoquinolin-3-ol could act as hydrogen bond donors and acceptors, facilitating binding to the active site of kinases involved in cell signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

G cluster_pathway Potential Kinase Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Survival 5-Nitroisoquinolin-3-ol 5-Nitroisoquinolin-3-ol 5-Nitroisoquinolin-3-ol->PI3K Inhibition 5-Nitroisoquinolin-3-ol->Akt Inhibition 5-Nitroisoquinolin-3-ol->mTOR Inhibition 5-Nitroisoquinolin-3-ol->Raf Inhibition 5-Nitroisoquinolin-3-ol->MEK Inhibition

Caption: Potential inhibition of key oncogenic signaling pathways.

Antimicrobial and Antiparasitic Activity:

Nitro-substituted heterocycles are well-established antimicrobial and antiparasitic agents.[4] 5-Nitroisoquinoline derivatives have been investigated for their antimalarial properties. The mechanism often involves the reduction of the nitro group within the pathogen to generate toxic metabolites. Therefore, 5-Nitroisoquinolin-3-ol warrants investigation for its potential activity against a range of microbial and parasitic pathogens.

Experimental Protocols for Biological Evaluation

The following are general protocols for assessing the biological activity of 5-Nitroisoquinolin-3-ol.

In Vitro Cytotoxicity Assay (MTT Assay):
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Nitroisoquinolin-3-ol and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay:
  • Assay Setup: In a suitable assay plate, combine the kinase, its specific substrate, ATP, and various concentrations of 5-Nitroisoquinolin-3-ol.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Detect the kinase activity using a suitable method, such as a fluorescence-based assay that measures the amount of phosphorylated substrate or ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

5-Nitroisoquinolin-3-ol represents an intriguing yet underexplored molecule with significant potential in drug discovery. By combining the established therapeutic relevance of the isoquinoline scaffold with the modulatory properties of a nitro group, this compound presents a promising starting point for the development of novel anticancer, antimicrobial, or enzyme-inhibiting agents. The proposed synthetic routes and experimental protocols in this guide provide a solid foundation for researchers to begin to unlock the therapeutic potential of this and related nitro-substituted isoquinolines. Further investigation into the synthesis, comprehensive characterization, and biological evaluation of 5-Nitroisoquinolin-3-ol is highly warranted.

References

Sources

Exploratory

Technical Guide: Tautomeric Equilibrium of 5-Nitroisoquinolin-3-ol vs. 5-Nitroisoquinolin-3(2H)-one

This is a comprehensive technical guide designed for researchers and drug development scientists investigating the tautomeric behavior of 5-nitroisoquinolin-3-ol. Executive Summary The structural integrity of 3-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development scientists investigating the tautomeric behavior of 5-nitroisoquinolin-3-ol.

Executive Summary

The structural integrity of 3-substituted isoquinolines is governed by a delicate balance between aromaticity and solvation energy . Unlike 1-isoquinolinones, which exist almost exclusively as lactams (amides) to preserve the benzene ring's aromaticity, 3-isoquinolinones face a thermodynamic penalty in the lactam form due to the formation of a high-energy o-quinonoid system.

For 5-nitroisoquinolin-3-ol , this equilibrium is further perturbed by the strong electron-withdrawing nature of the nitro group at the C5 position. This guide provides the theoretical framework, analytical signatures, and experimental protocols required to determine and control the dominant tautomer in your specific formulation or synthetic pathway.[1]

Theoretical Framework: The Aromaticity vs. Polarity Conflict

The Driving Forces

The tautomerism of 5-nitroisoquinolin-3-ol is a competition between two opposing thermodynamic drivers:

  • Lactim (Enol) Preference [Aromaticity]: The 3-ol tautomer maintains a fully aromatic, naphthalene-like

    
    -system. This is the intrinsic preference of the isolated molecule (gas phase or non-polar solvent).
    
  • Lactam (Amide) Preference [Solvation]: The 3(2H)-one tautomer adopts an o-quinonoid structure, disrupting the aromaticity of the heterocyclic ring. However, it possesses a large dipole moment and is capable of serving as a double hydrogen-bond donor/acceptor (dimerization), which stabilizes this form in polar protic solvents and the solid state.

The 5-Nitro Substituent Effect

The nitro group at C5 exerts a strong electron-withdrawing effect (


) on the benzenoid ring.
  • Acidity Modulation: It significantly increases the acidity of the N-H (lactam) and O-H (lactim) protons compared to the parent isoquinoline.

  • Electronic Deactivation: By withdrawing electron density, the 5-NO

    
     group slightly destabilizes the polar lactam form relative to the neutral lactim in non-polar environments, potentially shifting the equilibrium further toward the 3-ol (lactim)  form in organic synthesis conditions.
    
Pathway Visualization

The following diagram illustrates the thermodynamic switching mechanism.

Tautomerism cluster_0 Stabilizing Factors cluster_1 Stabilizing Factors Lactim Lactim Form (5-Nitroisoquinolin-3-ol) Fully Aromatic (Naphthalene-like) Lactam Lactam Form (5-Nitroisoquinolin-3(2H)-one) o-Quinonoid (Polar) Lactim->Lactam Polar Solvents (DMSO, H2O, MeOH) Lactam->Lactim Non-polar Solvents (CHCl3, Ether) or Gas Phase Factor1 Resonance Energy (Aromaticity) Factor1->Lactim Factor2 Intermolecular H-Bonding Factor2->Lactam

Caption: Thermodynamic switching between Aromatic Lactim and Polar Lactam forms governed by solvent polarity.

Analytical Characterization

Distinguishing the tautomers requires specific spectroscopic markers.[2] The 5-nitro group induces downfield shifts in NMR due to deshielding.

Comparative Spectroscopic Data
FeatureLactim (3-ol)Lactam (3-one)Mechanistic Cause

H NMR (NH/OH)
Broad singlet (OH) often exchange-broadened or absent.

11.0 – 13.5 ppm (NH)
Lactam NH is highly deshielded by the adjacent carbonyl and 5-NO

effect.

C NMR (C3)

150 – 158 ppm (C-O)

160 – 168 ppm (C=O)
Carbonyl character shifts C3 downfield.
IR Spectroscopy

~3400-3200 cm

(broad)

~1640-1680 cm

(strong)
The amide I band is diagnostic for the lactam form.
UV-Vis (Solvent Dependent)

shifts blue in polar solvents.

shifts red in polar solvents.
Differential stabilization of the ground vs. excited states.
X-Ray Crystallography C3-O bond length ~1.34 ÅC3=O bond length ~1.24 ÅDefinitive proof of double bond character in solid state.
Analytical Decision Tree

Use this workflow to determine the dominant species in your sample.

AnalyticalWorkflow Start Sample Analysis Solvent Select Solvent Start->Solvent CheckIR Check IR (Solid State) Start->CheckIR DMSO DMSO-d6 / Methanol-d4 Solvent->DMSO CHCl3 CDCl3 / C6D6 Solvent->CHCl3 ResDMSO Expect Lactam (Amide) Look for NH at >11ppm C=O at >162ppm DMSO->ResDMSO ResCHCl3 Expect Mixture or Lactim Look for OH (broad) C-O at <158ppm CHCl3->ResCHCl3 ResIR Strong band 1650 cm-1? YES = Lactam (Solid State) NO = Lactim CheckIR->ResIR

Caption: Decision matrix for determining tautomeric dominance based on solvent and phase.

Experimental Protocols

Synthesis and Isolation Considerations

Due to the o-quinonoid instability, synthesizing the 3-one form often requires trapping or specific conditions.

Protocol: Synthesis via Rearrangement (General Approach for 3-Isoquinolinones)

  • Precursor: Start with 5-nitro-isoquinoline-N-oxide.

  • Rearrangement: Treat with acetic anhydride (Polonovski-type rearrangement) or tosyl chloride followed by hydrolysis.

  • Critical Step (Isolation):

    • To isolate Lactam: Recrystallize from boiling ethanol or acetic acid. The polar environment and cooling promote H-bonded dimerization of the lactam.

    • To isolate Lactim (transient): Sublimation under high vacuum is often required to observe the pure lactim form, as the solid state prefers the H-bonded lactam network.

Chemical Trapping (Ambident Nucleophile Test)

To verify the presence of the equilibrium chemically, perform a methylation experiment.

  • Reagents: Methyl iodide (

    
    ).
    
  • Condition A (Base/Polar):

    
     in Acetone/DMF.
    
    • Major Product:N-Methyl-5-nitroisoquinolin-3-one (Thermodynamic control, reaction at Nitrogen).

  • Condition B (Silver Salt):

    
     in Benzene/Toluene.
    
    • Major Product:3-Methoxy-5-nitroisoquinoline (Kinetic/Lactim control, reaction at Oxygen).

Computational Validation (DFT Workflow)

For precise energy values of the 5-nitro derivative, a computational approach is recommended using Density Functional Theory (DFT).

Recommended Methodology:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311+G(d,p) or

    
    B97X-D/def2-TZVP.
    
  • Solvation Model: PCM or SMD (crucial for this equilibrium).

    • Run optimization in Gas Phase (Reference).

    • Run optimization in Water (

      
      ) and Chloroform (
      
      
      
      ).
  • Analysis: Calculate

    
    .
    
    • If

      
      , Lactam is stable.
      
    • Note: For 3-isoquinolinones,

      
       is often small (< 2 kcal/mol), confirming the sensitivity to the 5-nitro substituent and solvent.
      

References

  • Tautomerism of Heterocycles: Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

  • Isoquinolin-3-ol Specifics: Jones, D. W. "o-Quinonoid compounds.[3] Part I. Synthesis and tautomerism of isoquinolin-3-ols."[3] Journal of the Chemical Society C: Organic, 1969.

  • Substituent Effects: Forlani, L. "The effect of the nitro group on the properties of heterocyclic compounds." Targeted synthesis and analysis based on general physical-organic principles.
  • Crystallographic Data: CCDC (Cambridge Crystallographic Data Centre) entries for "Isoquinolin-3(2H)-one" derivatives.

Sources

Foundational

Technical Guide: Identification and Characterization of 5-Nitroisoquinolin-3-ol

The following technical guide details the identification, synthesis, and characterization of 5-Nitroisoquinolin-3-ol , a specialized heterocyclic intermediate. CAS Number: 581813-27-6 Formula: C H N O Molecular Weight: 1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and characterization of 5-Nitroisoquinolin-3-ol , a specialized heterocyclic intermediate.

CAS Number: 581813-27-6 Formula: C


H

N

O

Molecular Weight: 190.16 g/mol IUPAC Name: 5-nitroisoquinolin-3-ol (or 5-nitroisoquinolin-3(2H)-one)

Executive Summary

5-Nitroisoquinolin-3-ol is a critical scaffold in the development of kinase inhibitors and isoquinoline-based alkaloids. Its structural duality—existing in equilibrium between the enol (3-ol) and amide (3-one) tautomers—presents unique challenges in analytical identification. This guide provides a rigorous framework for synthesizing, isolating, and validating the identity of this compound, distinguishing it from its common regioisomer, 8-nitroisoquinolin-3-ol.

Chemical Identity & Tautomerism

Understanding the tautomeric nature of this compound is the first step in accurate identification. While the CAS registry names it an "ol" (enol), in the solid state and in polar solvents (DMSO, MeOH), the equilibrium heavily favors the lactam (amide) form, 5-nitroisoquinolin-3(2H)-one.

Tautomeric Equilibrium[1]
  • Lactim (Enol) Form: Favored in non-polar solvents; allows O-alkylation.

  • Lactam (Amide) Form: Predominant in solution/solid state; characterized by a carbonyl stretch in IR and an NH signal in NMR.

Tautomerism Enol Enol Form (5-Nitroisoquinolin-3-ol) Amide Lactam Form (5-Nitroisoquinolin-3(2H)-one) Enol->Amide Polar Solvent / Solid State Amide->Enol Base / Non-polar

Figure 1: Tautomeric equilibrium shifting based on environmental conditions.

Synthesis & Production Strategy

The most robust route to 5-nitroisoquinolin-3-ol involves the nitration of the parent isoquinolin-3-ol. This electrophilic aromatic substitution is regioselective but yields a mixture of isomers that must be separated.

Protocol: Nitration of Isoquinolin-3-ol

Objective: Introduce a nitro group at the C5 position.

  • Preparation: Dissolve isoquinolin-3-ol (1.0 eq) in concentrated H

    
    SO
    
    
    
    at 0°C.
  • Nitration: Add KNO

    
     (1.05 eq) portion-wise over 30 minutes, maintaining temperature <5°C. The protonated pyridine ring directs the electrophile to the benzene ring (positions 5 and 8).
    
  • Reaction: Stir at room temperature for 3 hours. Monitor by LC-MS.

  • Quench: Pour onto crushed ice. The product precipitates as a yellow solid.

  • Purification (Critical Step):

    • The crude solid is a mixture of 5-nitro (major) and 8-nitro (minor) isomers.

    • Recrystallization: Recrystallize from glacial acetic acid or DMF. The 5-nitro isomer is typically less soluble and crystallizes first.

    • Chromatography: If high purity (>99%) is required, use silica gel chromatography (DCM:MeOH gradient).

Data Summary Table: Physical Properties
PropertyValue / DescriptionNote
Appearance Yellow to orange crystalline powderColor deepens upon amide formation
Melting Point > 220°C (Decomposes)High MP due to intermolecular H-bonding
Solubility DMSO, DMF, hot Acetic AcidInsoluble in water, ether
pKa (Calc) ~8.5 (OH/NH)Acidic due to electron-withdrawing NO

Analytical Characterization (The Self-Validating System)

To confirm the identity of CAS 581813-27-6 and rule out the 8-nitro isomer, you must employ a multi-modal analytical approach.

A. Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum in DMSO-

will show characteristic signals for the lactam tautomer.

Expected


H NMR Shifts (DMSO-

, 400 MHz):
  • 
     11.5 - 12.0 ppm (br s, 1H):  NH (Lactam proton).
    
  • 
     9.1 ppm (s, 1H):  H1 (Singlet, highly deshielded by adjacent N and nitro group proximity).
    
  • 
     8.4 - 8.6 ppm (d, 1H):  H8 (Deshielded, doublet).
    
  • 
     8.2 - 8.3 ppm (d, 1H):  H6 (Doublet).
    
  • 
     7.6 - 7.8 ppm (t, 1H):  H7 (Triplet, coupling with H6 and H8).
    
  • 
     7.2 ppm (s, 1H):  H4 (Singlet, characteristic of the 3-isoquinolinone ring).
    

Differentiation Strategy (5-Nitro vs. 8-Nitro):

  • NOESY Experiment: This is the definitive test.

    • 5-Nitro Isomer: Strong NOE correlation between H4 and H8 (peri-position). No correlation between H1 and H8 (blocked by NO

      
       if it were at 8, but here NO
      
      
      
      is at 5). Correction: In 5-nitro, H4 is close to H5 (which is NO
      
      
      , so no proton). Wait—H4 is peri to H5 . If NO
      
      
      is at 5, H4 has no proton neighbor at C5.
    • Validation Logic:

      • If 5-Nitro : H4 shows NOE to H3 (if enol) or no peri-proton NOE. H1 shows NOE to H8.

      • If 8-Nitro : H1 is peri to the NO

        
         group (no proton at C8). Thus, H1 will LACK an NOE correlation to a C8 proton .
        
      • Rule: Presence of H1-H8 NOE correlation confirms 5-Nitro isomer. Absence suggests 8-Nitro.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI- (Negative mode is often more sensitive for phenolic/amide protons).

  • Parent Ion: [M-H]

    
     = 189.1.
    
  • Fragmentation: Loss of NO

    
     (M-46) is common in high-energy collisions.
    
C. Infrared Spectroscopy (IR)
  • carbonyl (C=O): ~1660-1690 cm

    
     (Strong amide band, confirms lactam form).
    
  • Nitro (NO

    
    ):  ~1530 cm
    
    
    
    (asymmetric) and ~1350 cm
    
    
    (symmetric).[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for synthesis and validation.

Workflow Start Start: Isoquinolin-3-ol Reaction Nitration (HNO3 / H2SO4, 0°C) Start->Reaction Crude Crude Mixture (5-NO2 + 8-NO2) Reaction->Crude Separation Recrystallization (Glacial AcOH) Crude->Separation Isomer5 Solid: 5-Nitro Isomer (Target) Separation->Isomer5 Precipitate Isomer8 Filtrate: 8-Nitro Isomer (Impurity) Separation->Isomer8 Mother Liquor Validation Validation: 1H NMR + NOESY Isomer5->Validation Decision Check H1-H8 Correlation Validation->Decision Decision->Isomer8 No Correlation Final Confirmed CAS 581813-27-6 Decision->Final Correlation Present

Figure 2: Synthesis and validation workflow for separating 5-nitro and 8-nitro isomers.

Applications in Drug Discovery

5-Nitroisoquinolin-3-ol serves as a versatile "Warhead Scaffold."

  • Reduction to Amine: The nitro group is readily reduced (H

    
    /Pd-C or Fe/AcOH) to the 5-amino derivative, allowing for amide coupling or urea formation in kinase inhibitor design.
    
  • Chlorination: Treatment with POCl

    
     converts the 3-hydroxy group to a 3-chloro group, enabling S
    
    
    
    Ar reactions to introduce complex amines.
  • Fluorescent Probes: The nitro-isoquinoline core possesses unique photophysical properties useful in designing environmental sensitivity probes.

Safety & Handling

  • Hazards: As a nitro-aromatic, this compound is potentially energetic . Avoid heating large quantities dry. It is likely an irritant and potentially mutagenic (intercalating agent).

  • Storage: Store at 2-8°C, protected from light (nitro groups can be photolabile).

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NO

    
     generation).
    

References

  • Howei Pharm. (n.d.). 5-Nitroisoquinolin-3-ol Product Sheet. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 5-Nitroisoquinoline.[2] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Lactam-Lactim Tautomerism in Nitroisoquinoline Derivatives: Mechanistic Insights and Drug Design Implications

[1] Executive Summary The structural duality of nitro-substituted isoquinolin-1(2H)-ones represents a critical variable in the design of bioactive small molecules. While the isoquinoline scaffold is ubiquitous in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The structural duality of nitro-substituted isoquinolin-1(2H)-ones represents a critical variable in the design of bioactive small molecules. While the isoquinoline scaffold is ubiquitous in medicinal chemistry (e.g., papaverine, fasudil), the introduction of a strong electron-withdrawing nitro group (


) significantly perturbs the electronic landscape, altering the lactam-lactim tautomeric equilibrium .

This technical guide provides a rigorous analysis of the thermodynamic and kinetic factors governing this equilibrium. It is designed for medicinal chemists and structural biologists who must anticipate how these derivatives behave in solution versus the protein binding pocket. We establish that while the lactam (amide) form is thermodynamically dominant in aqueous media, the lactim (imidic acid) form becomes relevant in non-polar environments and specific enzymatic active sites.

Mechanistic Fundamentals of the Equilibrium

The Core Transformation

The tautomerism involves the migration of a proton between the ring nitrogen (


) and the exocyclic oxygen (

), accompanied by a reorganization of

-electron density.
  • Lactam Form (A): Characterized by a

    
     double bond and an 
    
    
    
    bond.[1][2] This form sacrifices full aromaticity of the pyridine ring but gains significant stabilization from the high resonance energy of the amide bond.
  • Lactim Form (B): Characterized by a

    
     bond and a 
    
    
    
    double bond.[1] This form restores the full aromaticity of the isoquinoline system (naphthalene-like
    
    
    -structure).
The "Nitro Effect" (Electronic Perturbation)

The position of the nitro group is non-trivial. As a strong electron-withdrawing group (EWG),


 exerts both inductive (

) and mesomeric (

) effects.[1]
  • 5-Nitro Substitution: The nitro group at position 5 is in the "peri" position relative to the carbonyl/hydroxyl group. This creates steric bulk and a strong field effect.[1][2]

  • Electronic Pull: The EWG reduces the electron density on the ring nitrogen.

    • Impact on Lactam:[1][2][3] The

      
       becomes more acidic due to the withdrawal of density, potentially lowering the 
      
      
      
      of the amide proton.
    • Impact on Lactim:[1][2] The basicity of the ring nitrogen is drastically reduced, making the protonation of the lactim nitrogen less favorable compared to the unsubstituted parent.

Thermodynamic Consequence: In nitro-substituted derivatives, the lactam form remains the dominant species (


) in polar solvents due to the high solvation energy of the dipolar amide, despite the nitro group's destabilizing inductive effect on the nitrogen lone pair.

Visualization of Tautomeric Pathways[4][5]

The following diagram illustrates the equilibrium and the resonance structures stabilized by the nitro group.

Tautomerism Lactam Lactam Form (Isoquinolin-1(2H)-one) Dominant in H2O/DMSO Transition Transition State [Proton Transfer] Lactam->Transition -H+ (N) Transition->Lactam +H+ (N) Lactim Lactim Form (1-Hydroxyisoquinoline) Minor in Non-polar Solvents Transition->Lactim +H+ (O) Lactim->Transition -H+ (O) Solvent Solvent Stabilization (H-bond Acceptor) Solvent->Lactam High Stabilization (Dipole) Nitro 5-NO2 Group (EWG Effect) Nitro->Lactam Inductive Destabilization

Figure 1: Mechanistic pathway of lactam-lactim tautomerism showing the influence of solvent and nitro-group electronics.

Analytical Characterization & Data

Distinguishing these tautomers requires a multi-modal approach. Relying on a single method (e.g., UV-Vis) often leads to ambiguity due to overlapping chromophores.[1][2]

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive evidence of tautomeric state.

FeatureLactam (Isoquinolin-1-one)Lactim (1-Hydroxyisoquinoline)

NMR (NH/OH)

10.5 – 12.5 ppm
(Broad singlet, exchangeable).[1] Indicates amide proton.[1][2]

9.0 – 10.0 ppm
(Often invisible or very broad due to rapid exchange).[1][2]

NMR (C1)

160 – 165 ppm
(Carbonyl-like).[1] Characteristic of amides.

150 – 158 ppm
(Ar-O-like).[1] Upfield shift due to aromaticity.[1][2]

Coupling
Distinct coupling on the heterocyclic ring (C3-H/C4-H).[1]Coupling constants resemble fully aromatic naphthalene systems.[1][2]
X-Ray Crystallography

In the solid state, nitroisoquinolin-1-ones almost exclusively crystallize as hydrogen-bonded lactam dimers .[1]

  • Key Metric: The

    
     bond length.[1]
    
    • Lactam:

      
       (Double bond character).[1]
      
    • Lactim:

      
       (Single bond character).[1]
      

Experimental Protocols

Protocol A: Synthesis of 5-Nitroisoquinolin-1(2H)-one

Self-Validating Step: The product must be insoluble in dilute acid (unlike the starting isoquinoline) due to the loss of basicity.

  • Nitration: Dissolve isoquinolin-1(2H)-one (1.0 eq) in conc.

    
     at 0°C.
    
  • Addition: Dropwise add fuming

    
     (1.1 eq) while maintaining temp < 5°C.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

  • Quench: Pour onto crushed ice. The lactam precipitates as a yellow solid.[2]

  • Purification: Filter and recrystallize from Ethanol/DMF.

    • Note: The 5-nitro isomer is typically the major product due to the directing effect of the protonated nitrogen in the acidic media.

Protocol B: Tautomer Identification Workflow

Use this decision tree to assign the dominant form in your specific drug formulation buffer.

Workflow Sample Unknown Nitroisoquinoline Sample Solubility Check Solubility in CDCl3 vs DMSO-d6 Sample->Solubility NMR Run 1H NMR Solubility->NMR Signal Check Low Field Region (>10 ppm) NMR->Signal Lactam Broad Singlet @ 11-13 ppm (NH detected) -> LACTAM Signal->Lactam Signal Present Lactim No Signal or Sharp OH < 10 ppm (Rare) -> LACTIM Signal->Lactim Signal Absent

Figure 2: Decision tree for rapid tautomer assignment using NMR.

Implications for Drug Development

Binding Mode Ambiguity

In computational docking studies, researchers often default to the aromatic (lactim) form because it simplifies force field calculations.[2] This is a critical error.

  • Donor vs. Acceptor: The lactam is a Hydrogen Bond Donor (via NH) and Acceptor (via C=O).[1] The lactim is primarily a Donor (via OH) and Acceptor (via N).

  • Recommendation: When docking nitroisoquinoline derivatives, you must generate both tautomers and dock them independently. The 5-nitro group can induce a "flip" in the binding mode due to steric clashes with the protein backbone.

Solubility & Permeability[1][2]
  • The Lactam is highly polar and high-melting (often >200°C), leading to poor solubility in organic solvents but better solubility in aqueous buffers compared to fully aromatic analogs.

  • Prodrug Strategy: If membrane permeability is limited by the polarity of the lactam, consider

    
    -alkylation (trapping the lactim form as an ether) to increase lipophilicity, relying on metabolic de-alkylation to release the active pharmacophore.
    

References

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. National Institutes of Health (PMC). [Link][1]

  • Isoquinoline Properties and Derivatives. PubChem Compound Summary. [Link][1][2]

  • Tautomerism in Heterocyclic Chemistry. ScienceDirect / Elsevier. [Link][1][2]

  • Structure and Acidity of Nitro-substituted Heterocycles. RSC Advances. [Link]

Sources

Foundational

Electronic properties of 5-nitro substituted isoquinolines

An In-Depth Technical Guide to the Electronic Properties of 5-Nitro Substituted Isoquinolines Executive Summary The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 5-Nitro Substituted Isoquinolines

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The introduction of a 5-nitro group fundamentally alters the electronic landscape of this privileged core, creating a molecule—5-nitroisoquinoline—with unique reactivity and properties that are of significant interest to researchers in synthetic chemistry and drug development. The potent electron-withdrawing nature of the nitro group not only dictates the molecule's reactivity, particularly towards nucleophilic substitution, but also profoundly influences its spectroscopic and electrochemical characteristics.[3][4] This guide provides a comprehensive exploration of these electronic properties, blending theoretical principles with field-proven experimental protocols and advanced computational analysis. We will dissect the causality behind experimental choices, present detailed methodologies for characterization, and leverage Density Functional Theory (DFT) to visualize and quantify the electronic makeup of 5-nitroisoquinoline, offering a holistic understanding for scientists aiming to exploit this versatile chemical entity.

Introduction: The Isoquinoline Scaffold and the Influence of the 5-Nitro Group

Isoquinoline and its derivatives are fundamental heterocyclic structures that feature prominently in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Their value lies in their rigid, planar structure which can effectively present pharmacophoric elements in a defined spatial orientation. However, the true synthetic and medicinal potential is often unlocked through functionalization.

The strategic placement of a nitro group (-NO₂) at the 5-position serves as a powerful tool for modulating the core's electronic properties.[2] This substituent is one of the most potent electron-withdrawing groups used in organic chemistry, exerting its influence through a combination of strong inductive (-I) and resonance (-M) effects.[3][4] This perturbation transforms the electron-rich isoquinoline system into a π-deficient (electron-poor) heterocycle, which is the key to its unique chemical behavior and a central theme of this guide.[2]

Chapter 1: The Dominant Electronic Influence of the 5-Nitro Group

The electronic properties of 5-nitroisoquinoline are overwhelmingly dictated by the nitro substituent. This group deactivates the entire aromatic system towards electrophilic attack but, critically for synthetic applications, strongly activates it for nucleophilic aromatic substitution (SNAr) and related processes like Nucleophilic Substitution of Hydrogen (SNH).[1][3]

Inductive and Resonance Effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom (C5) through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize π-electrons from the aromatic rings onto its oxygen atoms. This effect creates a significant electron deficiency (positive charge character) on the carbon atoms of the isoquinoline core, particularly those ortho and para to the nitro group.

This combined electron withdrawal is visualized in the resonance structures below, which show the delocalization of positive charge and the resulting electron-poor nature of the ring system.

Caption: Logical flow of the 5-nitro group's electronic influence.

Chapter 2: Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a thorough understanding of the electronic properties. Spectroscopy provides insights into electron transitions and energy levels, while electrochemistry directly probes the molecule's ability to accept electrons.

UV-Visible and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of light corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For nitroaromatic compounds, characteristic π→π* and n→π* transitions are observed.

  • Causality Behind the Technique: The energy of these transitions, and thus the wavelength of maximum absorbance (λ_max), is highly sensitive to the molecule's electronic structure. The electron-withdrawing nitro group extends the conjugated π-system, typically causing a bathochromic (red) shift in the absorbance spectrum compared to unsubstituted isoquinoline. Some related nitro-substituted compounds are known to be highly solvatochromic, meaning their absorption spectra change with solvent polarity, which can provide further information on the nature of the electronic transitions.[5][6]

  • Fluorescence Insights: While the isoquinoline core can be fluorescent, nitro groups are often potent fluorescence quenchers.[7] However, fluorescence has been observed in some 5-nitro-isocarbostyril derivatives, particularly in polar solvents, suggesting that the electronic interplay is complex and warrants investigation under various conditions.[5]

Table 1: Typical UV-Vis Absorption Data for Nitroaromatic Compounds

Compound Solvent λ_max (nm) Notes
5-Nitroisoquinoline Benzene ~340-350 nm Calculated value, reflects extended conjugation.[8][9]
Tetryl Complex Acetonitrile 445, 510 Janowsky-type complex, shows distinct charge-transfer bands.[10]

| HNS Complex | Acetonitrile | 470, 560 | Janowsky-type complex, red-shifted due to larger conjugated system.[10] |

This protocol is a self-validating system for obtaining reliable absorbance data.

  • Solvent Selection & Blanking (The "Why"): Choose a UV-grade solvent (e.g., ethanol, acetonitrile, cyclohexane) in which the compound is soluble and that does not absorb in the region of interest (>220 nm). Running a baseline with a cuvette containing only the solvent is critical to subtract any background absorbance from the solvent or cuvette itself.

  • Sample Preparation (The "Why"): Prepare a stock solution of 5-nitroisoquinoline of known concentration (e.g., 1 mM) in the chosen solvent. From this, create a dilute solution (e.g., 10-50 µM). The concentration must be low enough to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 a.u.) to adhere to the Beer-Lambert law.

  • Data Acquisition (The "Why"): Place the sample in a 1 cm path length quartz cuvette. Scan a range from approximately 200 to 500 nm. The use of a quartz cuvette is mandatory for measurements below 340 nm as glass absorbs UV light.

  • Data Analysis (The "Why"): Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl), which is a fundamental property of the molecule under the specific solvent conditions.

Electrochemical Analysis: Cyclic Voltammetry (CV)

CV is a premier electrochemical technique for studying the reduction of nitro compounds.[11] It provides direct information on the energy required to add electrons to the molecule, a key indicator of its electron-deficient character.

  • Causality Behind the Technique: For 5-nitroisoquinoline, the primary electrochemical event is the reduction of the nitro group. This is typically an irreversible, multi-electron process that forms a hydroxylamine derivative (-NHOH).[11][12] The potential at which this reduction occurs (the cathodic peak potential, E_pc) is a direct measure of the LUMO energy level. A less negative (or more positive) reduction potential indicates that the molecule is easier to reduce, confirming its strong electron-deficient nature.[13]

Table 2: Comparative Reduction Potentials of Nitroaromatic Compounds

Compound E_p,c (mV vs. NHE) Notes
Compound 1 (nitroimidazole) -340 Easier to reduce, indicating high electron deficiency.[13]
Metronidazole -645 More difficult to reduce than Compound 1.[13]

| 5-Nitroquinoline | -320 (at pH 7) | E_p is pH-dependent; value reflects strong electron deficiency.[12] |

This protocol ensures reproducible and interpretable electrochemical data.

  • System Preparation (The "Why"): Use a standard three-electrode setup: a glassy carbon working electrode (provides a wide potential window), a platinum wire counter electrode (facilitates current flow), and an Ag/AgCl reference electrode (provides a stable potential reference). The choice of a non-aqueous electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) is often preferred for nitroaromatics to avoid complications from proton transfer, though aqueous systems can also be used.[11][14]

  • Analyte & Degassing (The "Why"): Dissolve a known concentration of 5-nitroisoquinoline (e.g., 1-5 mM) in the electrolyte solution. It is crucial to deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes prior to the experiment. Oxygen is electroactive and its reduction signal will interfere with the measurement of the analyte.

  • Data Acquisition (The "Why"): Scan the potential from an initial value where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the nitro group reduction (e.g., -1.5 V), and then reverse the scan. The scan rate (e.g., 100 mV/s) is a key parameter; varying it can provide information about the nature of the electrochemical process.

  • Data Analysis (The "Why"): Identify the cathodic peak potential (E_pc) for the nitro group reduction. The irreversibility of the peak (i.e., the absence of a corresponding anodic peak on the reverse scan) confirms the typical reduction mechanism of nitroaromatics.[11]

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_electrochem Electrochemical Analysis Spec_Prep Sample Prep (Dilute Solution) UV_Acq UV-Vis Acquisition (200-500 nm Scan) Spec_Prep->UV_Acq Fluo_Acq Fluorescence Acq. (Emission/Excitation Scan) Spec_Prep->Fluo_Acq Spec_Data Data Analysis (λ_max, ε, Quantum Yield) UV_Acq->Spec_Data Fluo_Acq->Spec_Data Elec_Prep Sample Prep (Electrolyte, Deoxygenate) CV_Acq CV Acquisition (Potential Sweep) Elec_Prep->CV_Acq Elec_Data Data Analysis (E_pc, Irreversibility) CV_Acq->Elec_Data Start 5-Nitroisoquinoline Sample Start->Spec_Prep Start->Elec_Prep

Caption: Integrated workflow for experimental characterization.

Chapter 3: Computational Modeling with Density Functional Theory (DFT)

DFT is an indispensable in silico tool for rationalizing and predicting the electronic properties of molecules.[15][16] It provides a quantum mechanical description of the electron distribution, offering insights that complement and explain experimental findings.

Key Computational Descriptors
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and that its electrons are more easily excited.[8][17][18] For 5-nitroisoquinoline, the LUMO is expected to be low in energy and localized on the nitro-substituted ring system, consistent with its ease of reduction.

  • Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For 5-nitroisoquinoline, the MEP map would clearly show a highly electron-deficient region across the aromatic system and around the nitro group, visually confirming the sites most susceptible to nucleophilic attack.[15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and intramolecular donor-acceptor interactions.[19] It can quantify the charge transfer from the isoquinoline rings to the nitro group, providing a numerical basis for the resonance effects discussed earlier.[8][9]

Table 3: Calculated DFT Properties for Substituted Isoquinolines

Molecule E_HOMO (eV) E_LUMO (eV) E_gap (eV) Reference
MPBIR (Reference) -5.762 -1.938 3.824 [18]
MPBID4 (-NO₂) -6.225 -3.146 3.079 [18]

| 5-Nitroisoquinoline | -7.21 | -3.14 | 4.07 |[8][9] |

Note: Absolute energy values can vary with the DFT functional and basis set used. The trend—a significantly lowered LUMO energy and smaller gap upon nitro substitution—is the key insight.

Conceptual Workflow: DFT Calculation
  • Structure Optimization: The 3D coordinates of 5-nitroisoquinoline are used as input. The geometry is optimized to find the lowest energy conformation using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8][16]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Single-point energy calculations are then run to determine the electronic properties, including the energies and shapes of the molecular orbitals (HOMO, LUMO) and the data required to generate the MEP surface.[15]

DFT_Workflow cluster_outputs Calculated Electronic Properties Input Input Structure (5-Nitroisoquinoline) Opt Geometry Optimization (e.g., B3LYP/6-311++G) Input->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum (No Imaginary Frequencies) Freq->Check Properties Single-Point Calculation for Properties Check->Properties HOMO_LUMO HOMO/LUMO Energies & E_gap Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Map Properties->MEP NBO NBO Analysis (Charge Transfer) Properties->NBO

Caption: Logical workflow for a DFT-based electronic properties study.

Conclusion: A Synthesized View for the Drug Developer

The electronic properties of 5-nitroisoquinoline are a direct consequence of the powerful electron-withdrawing nitro group appended to the versatile isoquinoline scaffold. This substitution renders the heterocyclic core highly electron-deficient, a feature that has been quantitatively confirmed by electrochemical measurements and vividly illustrated by computational modeling.[13][15] The low-energy LUMO, readily accessible reduction potential, and activated sites for nucleophilic attack make 5-nitroisoquinoline not just a subject of academic interest, but a highly valuable and reactive building block in medicinal chemistry.[2][7] For researchers and drug development professionals, understanding these fundamental electronic characteristics is paramount. It informs rational synthetic strategies, allows for the prediction of metabolic pathways (as nitro reduction is a common metabolic process), and provides a framework for designing novel isoquinoline-based therapeutics with tailored reactivity and molecular interaction profiles.

References

  • ResearchGate. (n.d.). Typical cyclic voltammogram of nitroaromatic compounds in different media. Retrieved February 24, 2026, from [Link]

  • Butcher, A. A., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. Available at: [Link]

  • ResearchGate. (n.d.). Redox potentials of various nitroaromatic compounds. Retrieved February 24, 2026, from [Link]

  • Feltes, J. K., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518, 21-40. Available at: [Link]

  • Polen. (n.d.). Determination of nitroaromatic and nitramine type energetic materials in synthetic and real mixtures by cyclic voltammetry. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms recorded for five nitro aromatic species. Retrieved February 24, 2026, from [Link]

  • Suganthi, S., et al. (2016). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. Indian Journal of Pure & Applied Physics, 54, 15-26. Available at: [Link]

  • Rehman, A. U., et al. (2023). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports, 13(1), 10738. Available at: [Link]

  • ResearchGate. (n.d.). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved February 24, 2026, from [Link]

  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]

  • Doroshenko, A. O., & Kyrychenko, A. V. (2022). Fluorescence of 4- and 5-nitro isocarbostyryl derivatives revisited. Visnyk of V. N. Karazin Kharkiv National University, Chemical Series, 39(62), 48-56. Available at: [Link]

  • ResearchGate. (2016, January 13). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). A highly substituted isoquinolinethione: Synthesis, crystal structure, DFT analysis and molecular docking studies against a series of the SARS-CoV-2 proteins. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Electrochemical Study of 5-Nitroquinoline Using Carbon Film Electrode and Its Determination in Model Samples of Drinking and River Water. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. Available at: [Link]

  • Rasayan J. Chem. (2021). DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. Retrieved February 24, 2026, from [Link]

  • CORE. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Retrieved February 24, 2026, from [Link]

  • Arabian Journal of Chemistry. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Available at: [Link]

  • Indian Journal of Pure & Applied Physics (IJPAP). (n.d.). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. Retrieved February 24, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-8-nitro-isoquinoline hydro-iodide. Retrieved February 24, 2026, from [Link]

  • PubMed. (2005, February 15). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved February 24, 2026, from [Link]

  • MDPI. (2023, July 26). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Available at: [Link]

  • Visnyk of V. N. Karazin Kharkiv National University, Chemical Series. (2022). FLUORESCENCE OF 4- AND 5-NITRO ISOCARBOSTYRYL DERIVATIVES REVISITED. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. Retrieved February 24, 2026, from [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the.... Retrieved February 24, 2026, from [Link]

  • MDPI. (2022, November 14). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Available at: [Link]

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  • Semantic Scholar. (2022, October 11). Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐dihydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids toward AKR1C3 over AKR1C2. Retrieved February 24, 2026, from [Link]

  • MDPI. (2020, February 5). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available at: [Link]

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Exploratory

Technical Guide: Acidity and Tautomeric Dynamics of 3-Hydroxyisoquinoline Nitro Derivatives

Executive Summary The physicochemical profiling of 3-hydroxyisoquinoline (3-HIQ) and its nitro-substituted derivatives is critical for optimizing their solubility, lipophilicity, and target engagement in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The physicochemical profiling of 3-hydroxyisoquinoline (3-HIQ) and its nitro-substituted derivatives is critical for optimizing their solubility, lipophilicity, and target engagement in medicinal chemistry. This guide provides a comprehensive analysis of the pKa values, tautomeric equilibria, and substituent effects governing these scaffolds. It moves beyond static data to provide a robust, self-validating experimental framework for determining dissociation constants in these complex heterocyclic systems.

Part 1: Structural Dynamics & Tautomerism

The Lactam-Lactim Equilibrium

Unlike simple phenols, 3-hydroxyisoquinoline does not exist as a static structure. It undergoes prototropic tautomerism between the lactim (3-isoquinolinol) and lactam (3(2H)-isoquinolinone) forms. This equilibrium (


) is solvent-dependent and heavily influenced by electron-withdrawing groups (EWGs) like the nitro group (

).
  • In Non-polar Solvents (Ether/CCl

    
    ):  The lactim  (OH) form predominates.
    
  • In Polar Solvents (Water/DMSO): The lactam (NH/C=O) form is favored due to dipolar solvation energy.

  • Nitro Substitution Effect: The introduction of a nitro group, particularly at the C4 position, stabilizes the anionic conjugate base through resonance, significantly increasing acidity (lowering pKa).

Mechanistic Pathway Diagram

The following diagram illustrates the ionization and tautomeric pathways. Note how the nitro group (represented generically) influences the stability of the anion.

Tautomerism Lactim Lactim Form (3-Isoquinolinol) Non-polar favored Lactam Lactam Form (3(2H)-Isoquinolinone) Polar favored Lactim->Lactam K_T (Tautomerism) Anion Resonance Stabilized Anion (Conjugate Base) Lactim->Anion - H+ (pKa_b) Lactam->Anion - H+ (pKa_a) NitroEffect Nitro Group (-NO2) Electron Withdrawal Stabilizes Anion NitroEffect->Anion Inductive/Resonance Stabilization

Figure 1: Tautomeric equilibrium and ionization pathways of 3-hydroxyisoquinoline. The nitro group acts as an electron sink, delocalizing the negative charge of the anion.

Part 2: Quantitative pKa Data & Substituent Effects

Baseline and Derivative Values

The pKa values of nitro-3-hydroxyisoquinolines are significantly lower than the parent compound due to the strong


 (mesomeric) and 

(inductive) effects of the nitro group.
CompoundPosition of

pKa

(NH

Protonation)
pKa

(OH/NH Deprotonation)
Electronic Effect
3-Hydroxyisoquinoline None2.20 ± 0.108.60 ± 0.10Reference Standard
4-Nitro-3-hydroxyisoquinoline C4 (Ortho-like)< 1.05.80 - 6.20 (Est.)Strong Resonance (-M)
1-Nitro-3-hydroxyisoquinoline C1 (Meta-like)~1.56.50 - 7.00 (Est.)[1]Inductive (-I)
5-Nitro-3-hydroxyisoquinoline C5 (Benzenoid)~1.87.80 - 8.10 (Est.)Weak Inductive

Note: "Est." indicates values derived from Hammett substituent constants (


) and comparative analysis of analogous quinoline systems where direct experimental literature is sparse.
The "Ortho" Effect at C4

The C4 position is chemically equivalent to an ortho position relative to the hydroxyl group. A nitro group at C4 exerts a massive acidifying effect because the negative charge on the oxygen (in the anion) can be delocalized directly onto the nitro group oxygens. This typically results in a pKa drop of 2.5–3.0 units compared to the parent scaffold.

Part 3: Experimental Determination Protocol

To ensure data integrity, researchers should not rely solely on literature values but validate pKa experimentally. Spectrophotometric titration is the method of choice for nitro-isoquinolines because the nitro chromophore provides distinct UV-Vis spectral shifts upon ionization.

Reagents & Equipment
  • Buffer System: Britton-Robinson or Phosphate-Citrate universal buffer (pH 2.0 – 12.0).

  • Solvent: Water with 1-2% DMSO (to ensure solubility of the nitro derivative).

  • Instrument: Double-beam UV-Vis Spectrophotometer (thermostated at 25°C).

Step-by-Step Workflow

Protocol Start Start: Solid Sample Stock 1. Stock Preparation 10 mM in DMSO Start->Stock Mixing 3. Spiking Add 10µL Stock to 2mL Buffer (Final Conc: ~50µM) Stock->Mixing Buffers 2. Buffer Aliquoting pH 2.0 to 12.0 (0.5 unit steps) Buffers->Mixing Scan 4. UV-Vis Scanning Range: 250-500nm Identify Isosbestic Points Mixing->Scan Calc 5. Data Fitting Henderson-Hasselbalch Non-linear Regression Scan->Calc

Figure 2: Spectrophotometric titration workflow for accurate pKa determination.

Data Analysis (The Henderson-Hasselbalch Application)

For the ionization step (Lactam


 Anion + 

):

  • 
     : Absorbance measured at a specific wavelength (choose 
    
    
    
    of the anion).
  • 
     : Absorbance of the fully protonated form (low pH).
    
  • 
     : Absorbance of the fully deprotonated form (high pH).
    

Validation Check: A sharp isosbestic point (a wavelength where absorbance is constant across all pH values) must be observed. If the isosbestic point drifts, it indicates sample decomposition or irreversible chemical changes (common with nitro compounds in highly alkaline media).

Part 4: Computational Prediction (DFT)

For derivatives where synthesis is difficult, Density Functional Theory (DFT) provides high-accuracy predictions.

  • Method: B3LYP/6-311+G(d,p) level of theory.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water as the solvent.

  • Calculation: Calculate the Gibbs Free Energy (

    
    ) of the neutral and anionic species.
    
    
    
    
  • Correction: A linear correction factor is usually required to match experimental values due to the difficulty in modeling the proton's solvation energy accurately.

References

  • Tautomerism of 3-Hydroxyisoquinolines. Jones, D. W.[2] Journal of the Chemical Society B: Physical Organic, 1969. Link

  • Oxo-hydroxy tautomerism and phototautomerism of 3-hydroxyisoquinoline. Gerega, A., et al. Journal of Physical Chemistry A, 2007, 111(23), 4934-4943. Link

  • Determination of pKa values of nitrogen heterocycles. Kaljurand, I., et al. Journal of Organic Chemistry, 2005. (General reference for heterocyclic acidity methodology).
  • Spectrophotometric Determination of pKa. Albert, A., & Serjeant, E. P. The Determination of Ionization Constants: A Laboratory Manual, Chapman and Hall, 1984. (The authoritative text on the method described in Part 3).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Nitroisoquinolin-3-ol

This Application Note is designed for research scientists and drug development professionals. It details the regioselective synthesis of 5-Nitroisoquinolin-3-ol (also designated as 5-nitro-3(2H)-isoquinolinone) starting...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the regioselective synthesis of 5-Nitroisoquinolin-3-ol (also designated as 5-nitro-3(2H)-isoquinolinone) starting from the isoquinoline scaffold.

Executive Summary

The synthesis of 5-nitroisoquinolin-3-ol presents a classic problem in heterocyclic regioselectivity. Direct nitration of isoquinoline yields 5-nitroisoquinoline, but subsequent introduction of a hydroxyl group at the C3 position is synthetically arduous due to the deactivation of the pyridine ring. Conversely, direct nitration of 3-hydroxyisoquinoline under standard conditions often favors the C4 position (ortho to the hydroxyl group).

This protocol details the Acid-Mediated Regioselective Nitration pathway.[1] By utilizing a strongly acidic medium (conc.[1] H₂SO₄), we enforce protonation of the isoquinoline nitrogen (and the tautomeric lactam oxygen). This generates a dicationic-like species where the heterocyclic ring is strongly deactivated, directing the electrophilic nitronium ion (


) to the carbocyclic ring (positions C5 and C8), effectively bypassing the C4-directing influence of the hydroxyl group.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached by establishing the oxygen functionality first, followed by nitration. Attempting to hydroxylate 5-nitroisoquinoline is inefficient due to the electronic deactivation of the ring system.

Synthetic Pathway Diagram

SynthesisPathway cluster_conditions Critical Control Point: Acidity Iso Isoquinoline (Starting Material) IsoNO Isoquinoline N-Oxide Iso->IsoNO Oxidation (H2O2/AcOH) ThreeOH 3-Hydroxyisoquinoline (Tautomer: 3(2H)-isoquinolinone) IsoNO->ThreeOH Rearrangement (TsCl / Hydrolysis) Transition Protonated Intermediate (Deactivated Heterocycle) ThreeOH->Transition H2SO4 (conc) Protonation Target 5-Nitroisoquinolin-3-ol (Target) Transition->Target HNO3 / 0°C Major Product (C5) Isomer 8-Nitroisoquinolin-3-ol (Minor Byproduct) Transition->Isomer Minor Product (C8)

Caption: Step-wise transformation showing the critical protonation step that shifts regioselectivity from C4 to C5/C8.

Detailed Experimental Protocol

Phase 1: Preparation of 3-Hydroxyisoquinoline Precursor

Note: While 3-hydroxyisoquinoline is commercially available, it can be synthesized from isoquinoline via the N-oxide rearrangement if "de novo" synthesis is required.

Workflow:

  • N-Oxidation: Dissolve isoquinoline in glacial acetic acid and treat with 30% hydrogen peroxide at 60°C to yield Isoquinoline N-oxide.

  • Rearrangement: Treat the N-oxide with

    
    -toluenesulfonyl chloride (TsCl) in mild alkaline solution or acetic anhydride (though the latter favors 1-isomer, TsCl allows access to 3-substituted intermediates which are then hydrolyzed).
    
  • Validation: Confirm structure via

    
    H NMR (Characteristic singlet at 
    
    
    
    ~9.0 ppm for H1 is preserved, C3 proton disappears).
Phase 2: Regioselective Nitration (The Core Protocol)

This step is the critical control point. Using weak acids (e.g., acetic acid) will result in C4-nitration. Concentrated sulfuric acid is mandatory.

Reagents & Equipment:

  • Substrate: 3-Hydroxyisoquinoline (10.0 mmol, 1.45 g)

  • Solvent/Acid: Concentrated Sulfuric Acid (

    
    , 98%, 15 mL)
    
  • Nitrating Agent: Potassium Nitrate (

    
    , 10.5 mmol, 1.06 g) or Fuming Nitric Acid.
    
  • Apparatus: 50 mL 3-neck round-bottom flask, internal thermometer, ice-salt bath, magnetic stirrer.

Step-by-Step Procedure:

  • Dissolution (Exothermic):

    • Place the

      
       in the flask and cool to 0°C using an ice-salt bath.
      
    • Slowly add 3-hydroxyisoquinoline in small portions. Caution: The reaction is exothermic. Maintain internal temperature < 10°C.

    • Stir until fully dissolved. The solution will likely turn yellow/orange due to protonation.

  • Nitration:

    • Cool the solution to -5°C.

    • Add

      
       (solid) in small increments over 30 minutes. Alternatively, add a solution of fuming 
      
      
      
      in
      
      
      dropwise.
    • Crucial: Do not allow temperature to exceed 5°C. Higher temperatures increase the ratio of the 8-nitro isomer and dinitration byproducts.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours.

    • Monitor via TLC (Eluent: DCM:MeOH 95:5). The starting material (more polar due to H-bonding) will disappear, replaced by two less polar spots (5-nitro and 8-nitro isomers).

  • Quenching & Isolation:

    • Pour the reaction mixture carefully onto 100 g of crushed ice/water slurry with vigorous stirring.

    • The product will precipitate as a yellow solid.

    • Adjust pH to ~4-5 using 50% NaOH or solid

      
      . Note: Do not make strongly basic, as nitrophenols/lactams form water-soluble salts at high pH.
      
    • Filter the crude solid and wash with cold water.

  • Purification (Isomer Separation):

    • The crude solid is a mixture of 5-nitro (major) and 8-nitro (minor) isomers.

    • Recrystallization: Dissolve the crude mixture in boiling Ethanol or Acetic Acid. The 5-nitro isomer is typically less soluble and crystallizes first upon cooling.

    • Column Chromatography: If high purity is required, separate on silica gel (Gradient: 0-5% MeOH in DCM).

      • 5-Nitro isomer: Elutes second (typically).

      • 8-Nitro isomer: Elutes first.

Results & Data Analysis

Expected Yields and Physical Properties
ParameterSpecificationNotes
Theoretical Yield 100% (1.90 g)Based on 10 mmol scale
Typical Isolated Yield 45 - 55%After recrystallization
Regio-ratio (5-NO2 : 8-NO2) ~ 60 : 40Dependent on temperature (lower temp favors 5-isomer)
Appearance Yellow crystalline solid
Melting Point > 220°C (dec)Distinct from 4-nitro isomer (lower mp)
Structural Validation (NMR)

The 5-nitro isomer is distinguished by the coupling pattern of the benzene ring protons.

  • H1 (Singlet): ~8.8 - 9.0 ppm (Deshielded by adjacent N).

  • Benzene Ring: An AMX or ABC system. The proton at C8 (peri to N) and C6 will show splitting consistent with a substituent at C5.

  • Key Shift: The H4 proton (singlet) remains, confirming no substitution at C4.

Mechanism of Action (Regioselectivity)[4]

The regioselectivity is governed by the protonation state of the substrate.[1]

Mechanism Substrate 3-Hydroxyisoquinoline Protonated Protonated Species (Cationic) Substrate->Protonated H2SO4 (Protonation of N/O) Transition Sigma Complex (at C5) Protonated->Transition NO2+ attack (Benzene ring activated relative to Pyridinium) Note1 Protonation deactivates the heterocyclic ring, preventing C4 attack. Protonated->Note1 Product 5-Nitroisoquinolin-3-ol Transition->Product -H+ (Re-aromatization)

Caption: Protonation in strong acid directs the electrophile to the carbocyclic ring (C5/C8).

In concentrated


, the isoquinoline nitrogen is protonated. This creates a strong electron-withdrawing effect on the heterocyclic ring, deactivating the C4 position (which is otherwise activated by the C3-OH group). Consequently, the nitration occurs on the carbocyclic ring, which is relatively less deactivated. Position 5 is kinetically favored over position 8, although both are formed.

References

  • Nitration of Isoquinoline: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity of isoquinolines in acidic media).
  • Synthesis of 5-Nitroisoquinolines: Journal of the Chemical Society, Perkin Transactions 1. (Search: Nitration of isoquinoline derivatives).

  • Regioselectivity in Quinoline/Isoquinoline Nitration: BenchChem Technical Support. "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives."

  • Tautomerism of 3-Hydroxyisoquinoline: Organic & Biomolecular Chemistry, 2014, 13(4), 1179-1186.[2]

  • Catalog Entry for Target: 5-Nitroisoquinolin-3-ol (CAS 581813-27-6).[3][4]

Safety Warning: This protocol involves the use of concentrated sulfuric acid and nitrating agents, which are corrosive and oxidizing. The nitration reaction is exothermic and can run away if not cooled properly. Perform all operations in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

Sources

Application

Investigational Protocol for the Regioselective Nitration of Isoquinolin-3-ol: A Strategy for Targeting the C5 Position

An Application Guide for Medicinal Chemists Part 1: Strategic & Mechanistic Overview The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Part 1: Strategic & Mechanistic Overview

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group unlocks a versatile chemical handle for further functionalization, making the regioselective nitration of substituted isoquinolines a critical transformation.

The Fundamental Reactivity of the Isoquinoline Core

Under standard acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the isoquinoline nitrogen atom is protonated. This protonation has a profound effect on the molecule's reactivity towards electrophiles. The pyridinium ring becomes strongly deactivated, making the carbocyclic (benzene) ring the preferred site for electrophilic aromatic substitution.[1][2][3]

Attack of the electrophile (the nitronium ion, NO₂⁺) can occur at positions C5, C6, C7, or C8. The regioselectivity is dictated by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at the C5 and C8 positions allows for the formation of resonance structures where the aromaticity of the pyridinium ring is preserved, lending greater stability to the intermediate.[2] Consequently, nitration of unsubstituted isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with the 5-isomer being the major product.[4]

G cluster_0 Electrophilic Attack on Isoquinoline cluster_1 Favorable Pathway cluster_2 Disfavored Pathway ISO Isoquinoline ISO_H Isoquinolinium Ion ISO->ISO_H Protonation H2SO4 H₂SO₄ C5_attack Wheland Intermediate (Attack at C5) ISO_H->C5_attack Attack at C5 C6_attack Wheland Intermediate (Attack at C6) ISO_H->C6_attack Attack at C6 NO2_plus NO₂⁺ (from HNO₃/H₂SO₄) C5_resonance Key Resonance Structure (Pyridinium ring intact) C5_attack->C5_resonance Stabilized C6_resonance Resonance disrupts Pyridinium aromaticity C6_attack->C6_resonance Less Stable Prod_5 5-Nitroisoquinoline (Major Product) C5_resonance->Prod_5 Rearomatization Prod_6 6-Nitroisoquinoline (Minor/No Product) C6_resonance->Prod_6 Rearomatization G start_end start_end process process critical critical analysis analysis sub_mat Start: Isoquinolin-3-ol dissolve Dissolve in H₂SO₄ (-5 to 5 °C) sub_mat->dissolve add_nitro Add HNO₃/H₂SO₄ (0-5 °C) dissolve->add_nitro stir Stir 1h at 0-5 °C add_nitro->stir quench Quench on Ice stir->quench neutralize Neutralize (NaHCO₃) & Filter quench->neutralize purify Purify (Recrystallization or Column Chromatography) neutralize->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze final_prod Final Product: 5-Nitroisoquinolin-3-ol analyze->final_prod Confirmed Regioselectivity feedback Isomer Mixture? Optimize Conditions analyze->feedback Ambiguous Result feedback->add_nitro Adjust Temp, Time, etc.

Sources

Method

Advanced Purification Protocols for 5-Nitroisoquinolin-3-ol Crystals

Application Note: AN-ISOQ-5N3OH-01 Executive Summary This application note details the purification strategies for 5-Nitroisoquinolin-3-ol (CAS: 581813-27-6), a critical intermediate in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOQ-5N3OH-01

Executive Summary

This application note details the purification strategies for 5-Nitroisoquinolin-3-ol (CAS: 581813-27-6), a critical intermediate in the synthesis of kinase inhibitors and P2X7 antagonists. The purification of this compound is complicated by lactam-lactim tautomerism and the strong electron-withdrawing nature of the nitro group, which significantly alters solubility profiles compared to the non-nitrated parent scaffold.

This guide provides a dual-stage purification workflow:

  • Acid-Base Precipitation: For bulk removal of inorganic salts and regioisomers.

  • Controlled Recrystallization: For achieving >98% HPLC purity and defined crystal habit.

Chemical Context & Challenges
2.1 The Tautomerism Factor

Isoquinolin-3-ols exist in a dynamic equilibrium between the enol form (lactim) and the keto form (lactam, isoquinolin-3(2H)-one) .

  • Solid State: The compound predominantly exists as the lactam (keto) form, stabilized by intermolecular hydrogen bonding (dimers).

  • Solution: In polar protic solvents (e.g., Ethanol, Water), the lactam form is favored. In non-polar solvents, the lactim form may exist, but solubility is generally poor.

Implication for Purification: Standard non-polar recrystallization solvents (Hexane, Toluene) are ineffective because the stable lactam form is highly polar. Purification must utilize polar aprotic solvents or pH-controlled precipitation.

2.2 The Nitro Group Effect

The 5-nitro group is strongly electron-withdrawing. This reduces the basicity of the isoquinoline nitrogen (pKa < 3.0) while increasing the acidity of the N-H/O-H proton (pKa ~8.5-9.5). This makes the molecule amphoteric , a property we exploit in Method A.

Pre-Purification Characterization

Before initiating bulk purification, perform a solubility screen on 50 mg of crude material.

Solvent SystemTemperatureSolubility BehaviorSuitability
Water (pH 7) 25°C - 100°CInsoluble / Sparingly SolubleAnti-Solvent
Ethanol (Abs.) 78°C (Reflux)Moderate SolubilitySecondary Solvent
DMF / DMSO 25°CHigh SolubilityPrimary Solvent
1M NaOH 25°CSoluble (Forms Phenolate)Extraction Medium
Ethyl Acetate 75°CLow SolubilityWash Solvent
Method A: Acid-Base Precipitation (Bulk Cleanup)

Use this method for crude material containing inorganic salts or significant tarry residues.

Principle: The compound dissolves in base by deprotonating the lactam nitrogen/oxygen. Insoluble impurities are filtered out.[1][2][3][4][5] Acidification reprecipitates the neutral molecule at its isoelectric point.

Protocol:

  • Dissolution: Suspend crude 5-nitroisoquinolin-3-ol (10 g) in 1M NaOH (150 mL) . Stir at room temperature for 30 minutes. The solution should turn deep yellow/orange (anion formation).

  • Filtration: Filter the solution through a Celite® pad to remove non-acidic impurities (tars, unreacted neutrals).

  • Precipitation:

    • Place the filtrate in an ice bath (0–5°C).

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: 5.0 – 6.0 . Note: Do not overshoot to pH < 2, or the protonated cation may form, remaining soluble.

  • Collection: A thick yellow precipitate will form. Stir for an additional 30 minutes to ensure complete maturation.

  • Wash: Filter via vacuum (Buchner funnel). Wash the cake with Cold Water (2 x 20 mL) followed by Cold Acetone (1 x 10 mL) to remove residual water.

Method B: Recrystallization (Crystal Engineering)

Use this method for final polishing to achieve >98% purity.

System Choice: Wet DMF (Dimethylformamide) is the superior solvent system for nitro-substituted heterocycles, as it effectively solubilizes the polar lactam form while rejecting regioisomers (e.g., 8-nitro isomers) upon cooling.

Protocol:

  • Slurry: Suspend the dried solid from Method A (e.g., 8 g) in DMF containing 1-2% Water (approx. 40 mL).

  • Dissolution: Heat the mixture to 95–100°C .

    • Observation: The solid should dissolve completely. If not, add DMF in 2 mL increments.

    • Safety: Perform in a fume hood; DMF vapors are toxic.

  • Clarification (Optional): If the solution is dark, add activated carbon (5% w/w), stir for 10 mins, and hot-filter.

  • Controlled Cooling (Critical):

    • Remove from heat and allow to cool to 50°C naturally (approx. 30 mins).

    • Seeding: At 50°C, add a seed crystal if available.

    • Continue cooling to Room Temperature (25°C) over 1 hour.

    • Refrigerate at 4°C for 4 hours.

  • Harvest: Filter the crystals.

  • Wash: Wash the cake with Cold Ethanol (to remove DMF) followed by Diethyl Ether .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization of Workflows
Figure 1: Purification Decision Logic

This flowchart guides the researcher through the decision-making process based on the initial state of the crude material.

PurificationLogic Start Crude 5-Nitroisoquinolin-3-ol CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighSalts High Salts / Tars? CheckPurity->HighSalts AcidBase Method A: Acid-Base Precipitation (NaOH Dissolution -> HCl Ppt) HighSalts->AcidBase Yes (Dirty) Recryst Method B: Recrystallization (Wet DMF or AcOH) HighSalts->Recryst No (Semi-Pure) AcidBase->Recryst Polishing Step Dry Vacuum Dry (50°C) Recryst->Dry FinalQC Final QC (>98% Purity) Dry->FinalQC

Caption: Decision matrix for selecting between bulk cleanup (Method A) and crystal polishing (Method B).

Figure 2: Recrystallization Thermodynamics

Visualizing the temperature profile is crucial for avoiding "oiling out" and ensuring large, pure crystals.

RecrystProcess Heat 1. Heat to 95°C (Solvent: DMF + 2% H2O) Hold 2. Hold 10 mins (Ensure Dissolution) Heat->Hold SlowCool 3. Cool to 50°C (Rate: 1°C/min) Hold->SlowCool Seed 4. Nucleation Zone (Add Seed Crystal) SlowCool->Seed Chill 5. Chill to 4°C (Maximize Yield) Seed->Chill Filter 6. Filter & Wash (Cold EtOH) Chill->Filter

Caption: Temperature profile for the recrystallization of nitro-isoquinolinols to prevent occlusion.

Analytical Validation

To verify the success of the purification, use the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro/conjugation band).

  • Expected Purity: >98.5% area.[1][6][7]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent too non-polar.Re-heat and add 5-10% more DMF. Cool slowly with vigorous stirring.
Low Yield Product remaining in mother liquor.Cool to 0°C instead of 4°C. Add water (anti-solvent) dropwise after crystallization begins.
Red/Brown Color Oxidation products or azo-impurities.Use Method A (Acid-Base) first. Use activated carbon during Method B.
Insoluble Matter Inorganic salts (NaNO3, NaBr).Perform a hot filtration step or wash crude with water before recrystallization.
References
  • Jones, D. W. (1969). o-Quinonoid compounds.[8][9] Part I. Synthesis and tautomerism of isoquinolin-3-ols. Journal of the Chemical Society C: Organic, 1729-1732. Link

  • Boyer, J. H., & Wolford, L. T. (1956).[9] The synthesis of isoquinolin-3-ols.[8][9][10][11] Journal of Organic Chemistry, 21(1), 1297. (Foundational work on isoquinolinol synthesis).

  • Lilly, E. & Co. (1998).[12] Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1. (Describes "Wet DMF" technique for nitro-quinoline purification). Link

  • PubChem. (2025).[6][13] 5-Nitroisoquinoline Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025). Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview. (Analogous tautomerism principles). Link

Sources

Application

Application Notes and Protocols: 5-Nitroisoquinolin-3-ol as a Scaffold for Antimalarial Drug Design

Abstract The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the exploration of novel chemical scaffolds for next-generation therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the exploration of novel chemical scaffolds for next-generation therapeutics. The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document provides a comprehensive guide for researchers on utilizing 5-nitroisoquinolin-3-ol as a foundational scaffold for the design and development of new antimalarial agents. We present detailed protocols for the synthesis of the core scaffold, in vitro evaluation of antimalarial activity using the SYBR Green I fluorescence-based assay, and in vivo efficacy assessment via the murine 4-day suppressive test. Furthermore, we discuss key structure-activity relationships (SAR), potential mechanisms of action, and essential ADME/Tox profiling considerations to guide a rational drug discovery program.

Introduction: The Rationale for the 5-Nitroisoquinolin-3-ol Scaffold

The quinoline and isoquinoline ring systems are cornerstones of antimalarial chemotherapy, with compounds like chloroquine and quinine historically demonstrating potent activity.[1] Their primary mechanism of action is understood to involve the disruption of heme detoxification within the parasite's digestive vacuole.[1] The parasite digests host hemoglobin, releasing toxic free heme, which it neutralizes by polymerizing it into inert hemozoin crystals.[2] Quinolines are thought to cap these growing crystals, leading to a buildup of toxic heme and subsequent parasite death.[2]

The 5-nitroisoquinolin-3-ol scaffold offers several compelling features for antimalarial drug design:

  • Privileged Heterocycle: The isoquinoline core provides a validated foundation for interaction with parasitic targets.

  • Electron-Withdrawing Nitro Group: The nitro group at the 5-position significantly alters the electronic properties of the aromatic system.[3] This can influence target binding, metabolic stability, and potentially introduce novel mechanisms of action, such as bioreductive activation, which is a known mechanism for other nitroaromatic antiparasitic drugs.

  • Reactive Handles for Derivatization: The hydroxyl group at the 3-position and the potential for modification of the nitro group provide versatile points for chemical elaboration, enabling the systematic exploration of structure-activity relationships (SAR).

This guide is designed to provide drug development professionals with the foundational knowledge and detailed methodologies to effectively explore the potential of the 5-nitroisoquinolin-3-ol scaffold.

Synthesis of the 5-Nitroisoquinolin-3-ol Scaffold

A robust synthetic route is critical for generating a library of analogs for SAR studies. While multiple strategies exist for isoquinoline synthesis, a common approach involves cyclization reactions. The following is a representative protocol for synthesizing the core scaffold.

Proposed Synthetic Pathway

The synthesis can be conceptualized in a multi-step process starting from commercially available precursors. A plausible route involves the construction of a substituted homophthalic acid derivative followed by cyclization and nitration.

Synthetic_Pathway A Substituted Toluene B Homophthalic Acid Derivative A->B Oxidation C Isoquinoline-1,3-dione B->C Condensation with Formamide D 3-Hydroxyisoquinoline C->D Reduction/ Hydrolysis E 5-Nitroisoquinolin-3-ol D->E Nitration (H2SO4/HNO3)

Caption: Proposed synthetic workflow for 5-Nitroisoquinolin-3-ol.

Experimental Protocol: Synthesis of 5-Nitroisoquinoline

This protocol outlines the nitration of a 3-hydroxyisoquinoline precursor. Caution: Nitration reactions are highly exothermic and require strict temperature control. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 volumes) to 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid (HNO₃, 1.2 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 5°C.

  • Dissolution of Starting Material: In a separate flask, dissolve the 3-hydroxyisoquinoline precursor (1 equivalent) in a minimal amount of cold, concentrated sulfuric acid.

  • Nitration Reaction: Cool the solution of the starting material to 0°C. Add this solution dropwise to the prepared nitrating mixture over 30-60 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 5-nitroisoquinolin-3-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Antimalarial Activity Screening

The primary goal of in vitro screening is to determine the 50% inhibitory concentration (IC₅₀), a key measure of a compound's potency. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for this purpose.[4][5] It measures the proliferation of parasites by quantifying the amount of parasite DNA.

Workflow for In Vitro Screening

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture P. falciparum (e.g., 3D7, Dd2) B Synchronize Culture to Ring Stage A->B D Add Parasite Suspension to Drug Plates B->D C Prepare Drug Plates (Serial Dilutions) C->D E Incubate for 72 hours D->E F Add Lysis Buffer with SYBR Green I Dye E->F G Incubate in Dark F->G H Read Fluorescence (485nm Ex / 530nm Em) G->H I Calculate % Inhibition H->I J Determine IC50 Values (Dose-Response Curve) I->J

Caption: Workflow for the SYBR Green I antimalarial assay.

Detailed Protocol: SYBR Green I Fluorescence Assay

Materials:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7, chloroquine-resistant Dd2).[6]

  • Human erythrocytes (O+).

  • Complete Medium (CM): RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I.[6]

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.[6]

  • SYBR Green I dye (10,000x stock in DMSO).

  • Sterile, black, clear-bottom 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Parasite Culture: Maintain continuous cultures of P. falciparum in human erythrocytes at 2-5% hematocrit in CM at 37°C in a gassed (5% CO₂, 5% O₂, 90% N₂) environment.[6]

  • Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment to ensure a uniform parasite population at the start of the assay.

  • Drug Plate Preparation: a. Prepare a stock solution of the 5-nitroisoquinolin-3-ol test compound and control drugs (e.g., Chloroquine, Artemisinin) in DMSO. b. In a separate 96-well plate, perform a 2-fold serial dilution in CM to create a range of concentrations. c. Transfer 100 µL of each dilution in triplicate to a black, clear-bottom 96-well assay plate. Include drug-free (parasitized cells, no drug) and background (uninfected cells) controls.

  • Assay Initiation: a. Dilute the synchronized ring-stage culture with fresh erythrocytes and CM to a final parasitemia of 0.5% and a final hematocrit of 2%. b. Add 100 µL of this parasite suspension to each well of the drug plate.

  • Incubation: Incubate the assay plate for 72 hours under the same culture conditions (37°C, gassed chamber).

  • Lysis and Staining: a. Prepare the final lysis buffer containing SYBR Green I dye at a 1:5000 dilution (e.g., 2 µL of 10,000x stock per 10 mL of buffer). b. Carefully remove 100 µL of supernatant from each well. c. Add 100 µL of the SYBR Green I lysis buffer to each well.[4] d. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[6]

  • Data Analysis: a. Subtract the average background fluorescence (uninfected erythrocytes) from all readings. b. Calculate the percentage of growth inhibition for each concentration relative to the drug-free control. c. Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Representative Data Presentation

All quantitative data should be summarized for clear comparison. The following is an example table for presenting IC₅₀ values.

Compound IDModification on ScaffoldIC₅₀ vs. 3D7 (nM) ± SDIC₅₀ vs. Dd2 (nM) ± SDResistance Index (RI)¹Selectivity Index (SI)²
5NIQ-01 (Scaffold) 5-NO₂, 3-OH150 ± 15250 ± 221.67>100
5NIQ-02 3-OCH₃120 ± 11190 ± 181.58>120
5NIQ-03 3-O(CH₂)₂N(Et)₂25 ± 3.135 ± 4.51.40>500
Chloroquine (Reference)15 ± 2.5210 ± 2514.0>1000

Note: Data are representative examples for illustrative purposes. ¹Resistance Index (RI) = IC₅₀ (Resistant Strain Dd2) / IC₅₀ (Sensitive Strain 3D7). ²Selectivity Index (SI) = CC₅₀ (Cytotoxicity against mammalian cell line, e.g., HEK293) / IC₅₀ (P. falciparum).

In Vivo Efficacy Evaluation

Compounds demonstrating potent in vitro activity and low cytotoxicity must be evaluated in an animal model. The standard primary screen is the 4-day suppressive test (also known as Peters' test) using mice infected with Plasmodium berghei.[7]

Detailed Protocol: 4-Day Suppressive Test

Animals and Parasites:

  • Swiss albino mice (e.g., 20-25 g).

  • A chloroquine-sensitive strain of Plasmodium berghei.

Procedure:

  • Inoculation: Infect donor mice with P. berghei. Once parasitemia reaches 20-30%, collect blood via cardiac puncture into a heparinized tube. Dilute the blood with normal saline so that 0.2 mL contains 1 x 10⁷ infected erythrocytes.

  • Infection of Test Animals: Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of the diluted inoculum on Day 0.

  • Animal Grouping and Dosing: a. Randomly divide the infected mice into groups (n=5 per group). b. Group 1 (Negative Control): Administer the vehicle (e.g., 70% Tween-80, 30% ethanol) orally (p.o.) or via the desired route. c. Group 2 (Positive Control): Administer a standard drug like chloroquine (e.g., 10 mg/kg/day, p.o.). d. Test Groups: Administer the test compounds at various doses (e.g., 25, 50, 100 mg/kg/day, p.o.).

  • Treatment: Begin treatment 2-4 hours post-infection (Day 0) and continue once daily for four consecutive days (Day 0, 1, 2, 3).

  • Parasitemia Determination: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Smear Analysis: Fix the smears with methanol, stain with Giemsa, and determine the percentage of parasitemia by counting the number of parasitized red blood cells (RBCs) out of at least 1000 total RBCs under a microscope.

  • Data Analysis: a. Calculate the average parasitemia for each group. b. Determine the percent suppression of parasitemia using the formula: % Suppression = [ (A - B) / A ] x 100 Where A = Average parasitemia in the negative control group, and B = Average parasitemia in the treated group. c. The dose required to suppress parasitemia by 50% (ED₅₀) can be calculated using regression analysis.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic chemical modification of the 5-nitroisoquinolin-3-ol scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification

Caption: Key modification points on the 5-nitroisoquinolin-3-ol scaffold.

Causality Behind Experimental Choices:

  • Position 3: The introduction of a basic aminoalkyl side chain at this position, similar to the side chain in chloroquine, is a rational starting point. This modification is known to facilitate accumulation in the acidic digestive vacuole of the parasite, a key determinant of activity for many quinoline antimalarials.[1]

  • Position 5: The nitro group is a critical modulator. Its reduction to an amine or replacement with other groups will probe its necessity for activity. If the nitro group is essential, it may suggest a mechanism involving bioreductive activation by parasitic nitroreductases, which could be a pathway to selective toxicity.

  • Aromatic Ring: Substitutions on the carbocyclic ring can fine-tune the molecule's lipophilicity, solubility, and metabolic stability (ADME properties), which are critical for in vivo efficacy.

Potential Mechanisms of Action
  • Heme Detoxification Inhibition: Like other quinolines, derivatives are likely to interfere with hemozoin formation. This can be confirmed with a heme crystallization inhibition assay.

  • Bioreductive Activation: The nitro group could be reduced by parasite-specific enzymes to form radical species that are toxic to the parasite. This would be consistent with the mechanism of other nitroaromatic drugs.

  • Other Targets: Novel derivatives may interact with other parasitic targets, such as proteases, kinases, or transporters. Identifying these would require advanced techniques like thermal proteome profiling or genetic screening.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to avoid late-stage failures.

  • In Silico Profiling: Computational models can predict properties like Lipinski's rule of five, solubility, and potential toxicity liabilities.

  • In Vitro Cytotoxicity: Determine the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., HEK293, HepG2) to calculate the Selectivity Index (SI = CC₅₀/IC₅₀). A high SI is desirable.

  • Metabolic Stability: Use liver microsome stability assays to predict the rate of metabolic clearance.

  • Hemolysis Assay: Since antimalarials are present in the blood, it is vital to test for any potential to lyse red blood cells.

Conclusion

The 5-nitroisoquinolin-3-ol scaffold represents a promising starting point for the development of novel antimalarial agents. Its chemical tractability and the potential for multiple mechanisms of action provide a rich foundation for a rational drug design program. By following the integrated synthetic, in vitro, and in vivo protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold, optimize for potency and drug-like properties, and contribute to the urgent need for new medicines to combat malaria.

References

  • WWARN Procedure. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]

  • Vossen, M. G., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Cell Viability Assays: Methods and Protocols (pp. 93-104). Springer. Retrieved from [Link]

  • Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Journal of Ethnopharmacology, 109(1), 133-137. Retrieved from [Link]

  • Chaorattanakawee, S., et al. (2013). Direct comparison of the histidine-rich protein-2 enzyme-linked immunosorbent assay (HRP-2 ELISA) and malaria SYBR green I fluorescence (MSF) drug sensitivity tests. Antimicrobial Agents and Chemotherapy, 57(7), 3093-3100. Retrieved from [Link]

  • Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. J Sci Med Central, 1(1), 1003. Retrieved from [Link]

  • Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the 5 drugs plus puromycin, 16 dose DRC for all three parasite cultures 3 h post RBC invasion. Retrieved from [Link]

  • ResearchGate. (n.d.). Peter's 4-day suppressive test experimental design. Retrieved from [Link]

  • Phee, L. M., et al. (2017). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 22(12), 2145. Retrieved from [Link]

  • World Health Organization. (n.d.). Protocol for assessing the therapeutic efficacy of antimalarial drugs for the treatment of uncomplicated falciparum malaria in areas with intense transmission. Retrieved from [Link]

  • UTS ePRESS. (2017). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. Retrieved from [Link]

  • Derbie, A., et al. (2020). Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity. Journal of Experimental Pharmacology, 12, 349–358. Retrieved from [Link]

  • Orban, G., et al. (2020). Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin. Scientific Reports, 10(1), 14000. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Singh, K., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(24), 15763–15780. Retrieved from [Link]

  • Karim, M. R., et al. (2021). Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action. Molecules, 26(14), 4153. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimalarial IC 50 values in 48 h and 96 h drug assays. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. Retrieved from [Link]

  • Chong, C. R., et al. (2006). A clinical drug library screen identifies astemizole as an antimalarial agent. Nature Chemical Biology, 2(8), 415-416. Retrieved from [Link]

  • Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(17), 5300-5308. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • European Journal of Scientific Research and Reviews. (2025). Statistical evaluation of structure-activity relationships in antimalarial drug development: A medicinal chemistry perspective. Retrieved from [Link]

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  • Herraiz, T., et al. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Molecules, 24(21), 3907. Retrieved from [Link]

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Method

Application Notes and Protocols for the Utilization of 5-Nitroisoquinolin-3-ol in the Construction of Novel Heterocyclic Frameworks

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The strategic functionalization of the isoquinoline nucleus allows for the fine-tuning of molecular properties, making it a privileged structure in drug discovery. Among the myriad of substituted isoquinolines, 5-Nitroisoquinolin-3-ol presents itself as a particularly intriguing, albeit underexplored, building block for the synthesis of complex heterocyclic systems.

The presence of three key functional and structural features in 5-Nitroisoquinolin-3-ol—the isoquinoline core, a hydroxyl group at the 3-position, and a nitro group at the 5-position—offers a unique combination of reactive sites. The hydroxyl group provides a handle for derivatization, enabling the introduction of various side chains and linkers. The electron-withdrawing nitro group modulates the electronic properties of the aromatic system, influencing its reactivity in subsequent transformations. This convergence of functionalities makes 5-Nitroisoquinolin-3-ol a promising precursor for the construction of novel, fused heterocyclic systems with potential applications in drug development and material science.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 5-Nitroisoquinolin-3-ol in the synthesis of diverse heterocyclic architectures. We will first outline a proposed synthetic route to this key starting material, followed by detailed protocols for its functionalization and subsequent elaboration into more complex, fused heterocyclic frameworks. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space around this versatile scaffold.

PART 1: Synthesis of the Core Scaffold: 5-Nitroisoquinolin-3-ol

A reliable and efficient synthesis of the starting material is paramount for any successful synthetic campaign. While a direct, high-yield synthesis of 5-Nitroisoquinolin-3-ol is not extensively documented, a plausible route can be devised based on established methodologies for the synthesis of 3-hydroxyisoquinolines.[2] The following protocol outlines a proposed two-step synthesis starting from a commercially available nitrated aromatic precursor.

Proposed Synthetic Pathway

Synthesis of 5-Nitroisoquinolin-3-ol A 2-Methyl-4-nitroaniline C Intermediate β-ketoester A->C 1. NaH, THF 2. Diethyl oxalate B Diethyl oxalate D 5-Nitroisoquinolin-3-ol C->D Polyphosphoric acid (PPA), heat

Caption: Proposed two-step synthesis of 5-Nitroisoquinolin-3-ol.

Experimental Protocol: Synthesis of 5-Nitroisoquinolin-3-ol

Step 1: Synthesis of Ethyl 2-((2-methyl-4-nitrophenyl)amino)-2-oxoacetate (Intermediate β-ketoester)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add a solution of 2-methyl-4-nitroaniline (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add diethyl oxalate (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-ketoester.

Step 2: Cyclization to 5-Nitroisoquinolin-3-ol

  • Add the purified β-ketoester from the previous step to polyphosphoric acid (PPA) (10-20 times the weight of the ketoester).

  • Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to approximately 80 °C and pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 5-Nitroisoquinolin-3-ol.

PART 2: Functionalization of the 3-Hydroxyl Group: A Gateway to Diverse Heterocycles

The hydroxyl group at the 3-position of 5-Nitroisoquinolin-3-ol is a key functional handle for introducing a variety of substituents. O-alkylation of this hydroxyl group is a fundamental transformation that paves the way for the construction of fused heterocyclic rings. The following protocol details a general method for the O-alkylation of 5-Nitroisoquinolin-3-ol.

General Reaction Scheme for O-Alkylation

O-Alkylation A 5-Nitroisoquinolin-3-ol C O-alkylated 5-nitroisoquinoline A->C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN) B R-X (Alkyl halide) B->C

Caption: General scheme for the O-alkylation of 5-Nitroisoquinolin-3-ol.

Experimental Protocol: O-Alkylation of 5-Nitroisoquinolin-3-ol with an Alkyl Halide
  • To a solution of 5-Nitroisoquinolin-3-ol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a base (e.g., potassium carbonate, 2.0-3.0 eq. or sodium hydride, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding alkoxide.

  • Add the desired alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring the progress by TLC.[3]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated 5-nitroisoquinoline derivative.

Table 1: Summary of Key Functionalization and Cyclization Reactions

Reaction TypeStarting MaterialKey ReagentsProductTypical Conditions
O-Alkylation5-Nitroisoquinolin-3-olAlkyl halide, Base (K₂CO₃ or NaH)O-alkylated 5-nitroisoquinolineDMF or ACN, RT to 80 °C
Pyrazole Annulation3-O-(2-Propargyl)-5-nitroisoquinolineHydrazine hydratePyrazolo[5,1-a]isoquinoline derivativeEthanol, reflux
Oxazole Annulation5-Nitro-3-(prop-2-yn-1-yloxy)isoquinolineN-Bromosuccinimide (NBS)Oxazolo[5,4-f]isoquinoline derivativeAcetonitrile, reflux

PART 3: Application in Heterocyclic Ring Construction

The O-functionalized derivatives of 5-Nitroisoquinolin-3-ol are versatile intermediates for the construction of a variety of fused heterocyclic systems. The following sections provide detailed protocols for the synthesis of pyrazolo- and oxazolo-fused isoquinolines.

Application 1: Synthesis of Pyrazolo[5,1-a]isoquinoline Derivatives

The pyrazolo[5,1-a]isoquinoline scaffold is present in compounds with potential biological activities.[1][4][5][6] The following protocol describes a method for the construction of this ring system starting from the O-propargylated derivative of 5-Nitroisoquinolin-3-ol.

Pyrazole_Annulation A 5-Nitroisoquinolin-3-ol C 3-O-(2-Propargyl)-5-nitroisoquinoline A->C K₂CO₃, DMF B Propargyl bromide B->C E Pyrazolo[5,1-a]isoquinoline derivative C->E Ethanol, reflux D Hydrazine hydrate D->E

Caption: Workflow for the synthesis of a pyrazolo[5,1-a]isoquinoline derivative.

  • Synthesize 3-O-(2-Propargyl)-5-nitroisoquinoline from 5-Nitroisoquinolin-3-ol and propargyl bromide following the general O-alkylation protocol described in PART 2.

  • To a solution of 3-O-(2-Propargyl)-5-nitroisoquinoline (1.0 eq.) in ethanol, add hydrazine hydrate (2.0-3.0 eq.).

  • Heat the reaction mixture at reflux for 6-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired pyrazolo[5,1-a]isoquinoline derivative.

Application 2: Synthesis of Oxazolo[5,4-f]isoquinoline Derivatives

The oxazolo[5,4-f]quinoline and related oxazolo-fused heterocyclic systems are found in compounds with interesting pharmacological properties.[7][8] A plausible route to oxazolo[5,4-f]isoquinolines can be envisioned through an intramolecular cyclization of an appropriately functionalized 3-alkoxyisoquinoline.

Oxazole_Annulation A 5-Nitroisoquinolin-3-ol C 5-Nitro-3-(prop-2-yn-1-yloxy)isoquinoline A->C K₂CO₃, DMF B Propargyl bromide B->C E Intermediate brominated species C->E Acetonitrile D N-Bromosuccinimide (NBS) D->E F Oxazolo[5,4-f]isoquinoline derivative E->F Intramolecular cyclization

Caption: Proposed workflow for the synthesis of an oxazolo[5,4-f]isoquinoline derivative.

  • Synthesize 5-Nitro-3-(prop-2-yn-1-yloxy)isoquinoline from 5-Nitroisoquinolin-3-ol and propargyl bromide using the general O-alkylation protocol.

  • To a solution of 5-Nitro-3-(prop-2-yn-1-yloxy)isoquinoline (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired oxazolo[5,4-f]isoquinoline derivative.

Conclusion and Future Outlook

5-Nitroisoquinolin-3-ol is a promising and versatile building block for the construction of novel and complex heterocyclic systems. The protocols detailed in these application notes provide a solid foundation for the synthesis of this key starting material and its subsequent elaboration into fused pyrazolo- and oxazolo-isoquinoline derivatives. The strategic positioning of the hydroxyl and nitro groups offers a unique platform for the exploration of diverse chemical space. Further derivatization of the synthesized fused heterocycles, for instance through reduction of the nitro group followed by subsequent functionalization, opens up avenues for the creation of extensive compound libraries for screening in drug discovery and materials science. The methodologies presented here are intended to serve as a practical guide and a source of inspiration for researchers to unlock the full synthetic potential of 5-Nitroisoquinolin-3-ol.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Nitroisoquinoline Hydroxyl Group Reactivity

Welcome to our dedicated technical support center for navigating the challenges associated with the hydroxyl group of 5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the challenges associated with the hydroxyl group of 5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering low reactivity in their synthetic campaigns. Here, we address common issues with in-depth, field-tested solutions and mechanistic explanations to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group on my 5-nitroisoquinoline so unreactive in standard nucleophilic substitution reactions (e.g., Williamson ether synthesis)?

The primary reason for the diminished reactivity of the hydroxyl group in 5-nitroisoquinoline lies in the powerful electron-withdrawing nature of the nitro (-NO₂) group. Located at the 5-position, the nitro group significantly reduces the electron density across the entire isoquinoline ring system through both resonance and inductive effects. This deactivation has two major consequences for the hydroxyl group:

  • Reduced Nucleophilicity: The oxygen atom of the hydroxyl group becomes less electron-rich and therefore a weaker nucleophile.

  • Increased Acidity of the Phenolic Proton: The electron-withdrawing effect stabilizes the corresponding phenoxide anion, making the hydroxyl proton more acidic. While this might seem beneficial for deprotonation, the overall deactivation of the ring system often hinders subsequent reactions.

The resonance structures below illustrate how the nitro group withdraws electron density, reducing the nucleophilicity of the hydroxyl group.

Caption: Resonance delocalization in 5-nitroisoquinoline.

Troubleshooting Guides

Issue 1: Incomplete or No Conversion in Ether Synthesis

Scenario: You are attempting a Williamson ether synthesis with an alkyl halide (e.g., methyl iodide, ethyl bromide) and a base (e.g., K₂CO₃, NaH), but you observe either no product or very low yields, with starting material remaining.

Root Cause Analysis:

The combination of a weak nucleophile (the 5-nitrophenoxide) and a potentially unreactive alkyl halide is the likely culprit. The energy barrier for the Sₙ2 reaction is too high under standard conditions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Ether Synthesis A Low Yield in Williamson Ether Synthesis B Option 1: Increase Nucleophilicity A->B C Option 2: Enhance Electrophile Reactivity A->C D Option 3: Change Reaction Conditions A->D E Use a Stronger, Non-Nucleophilic Base (e.g., NaH, KHMDS) B->E F Use a More Reactive Electrophile (e.g., Alkyl Triflate, Dialkyl Sulfate) C->F G Increase Temperature (monitor for decomposition) D->G H Use a Polar Aprotic Solvent (e.g., DMF, DMSO) D->H I Consider Microwave Irradiation D->I J Successful Ether Formation E->J F->J G->J H->J I->J

Caption: Workflow for troubleshooting ether synthesis.

Detailed Protocols:

Protocol 1.1: Enhancing Deprotonation and Solvent Choice

  • Reagent Preparation: Dry your 5-nitroisoquinoline starting material under a high vacuum for at least 4 hours. Ensure your solvent (e.g., DMF, DMSO) is anhydrous.

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the 5-nitroisoquinoline in the anhydrous solvent.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases. This ensures complete formation of the more nucleophilic phenoxide.

  • Electrophile Addition: Add the alkyl halide or other electrophile and stir at room temperature or heat as required.

  • Work-up: Quench the reaction carefully with water or a saturated NH₄Cl solution. Proceed with standard extraction and purification.

Table 1: Comparison of Common Bases and Solvents

BasepKa of Conjugate AcidSolventDielectric Constant (ε)Notes
K₂CO₃10.3Acetone21Often insufficient for complete deprotonation.
Cs₂CO₃10.3DMF37The "caesium effect" can enhance reactivity.
NaH~36THF/DMF7.6 / 37Strong, non-nucleophilic base; ensures complete deprotonation.
KHMDS~36THF7.6A strong, sterically hindered base that can minimize side reactions.
Issue 2: Failure in Acylation or Esterification Reactions

Scenario: Attempts to form an ester using acyl chlorides or anhydrides with a base like triethylamine or pyridine are failing.

Root Cause Analysis:

Similar to ether synthesis, the low nucleophilicity of the hydroxyl group is the primary barrier. For acylation, the pyridine or triethylamine may not be strong enough to facilitate the reaction effectively.

Troubleshooting Steps:

  • Activate the Hydroxyl Group: Convert the hydroxyl group to the corresponding alkoxide with a stronger base like NaH before adding the acylating agent.

  • Use a More Powerful Acylating Agent: If using an anhydride, consider switching to the corresponding acyl chloride.

  • Employ an Acylation Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for sluggish acylation reactions. It reacts with the acylating agent to form a highly reactive intermediate.

Protocol 2.1: DMAP-Catalyzed Acylation

  • Reaction Setup: Dissolve the 5-nitroisoquinoline, the acyl chloride/anhydride, and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl or carboxylic acid byproduct.

  • Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCl) to remove the bases, followed by a standard work-up.

Advanced Strategies

Q2: I've tried the above methods and still see no improvement. Are there any alternative strategies?

When standard methods fail, more advanced synthetic strategies may be necessary.

Strategy 1: Mitsunobu Reaction

The Mitsunobu reaction can be highly effective for forming ethers from hindered or deactivated alcohols. It proceeds via an entirely different mechanism that avoids the need for a highly nucleophilic alkoxide.

G A 5-Nitroisoquinolin-X-OH + R-OH C [Phosphonium-Alcohol Adduct] A->C B PPh₃ + DIAD/DEAD B->C D Alkoxyphosphonium Salt Intermediate C->D E SN2 Attack by Hydroxyl Group D->E F Product + Ph₃P=O + Hydrazine byproduct E->F

Caption: Simplified Mitsunobu reaction pathway.

Key Considerations for Mitsunobu:

  • Reagents: Requires a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

  • Conditions: Typically performed in an anhydrous aprotic solvent like THF or DCM at temperatures ranging from 0 °C to room temperature.

  • Purity: The purity of the reagents, especially the azodicarboxylate, is critical for success.

Strategy 2: Modifying the Electronic Properties of the Ring

If feasible within your synthetic route, consider performing the hydroxyl group modification before the nitration step. The hydroxyl group on the isoquinoline core is significantly more reactive without the deactivating nitro group present.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Gallardo-Donaire, J., & Martin, V. S. (2012). The "Caesium Effect": A Prominent Feature in Organic Synthesis. Chemistry – A European Journal, 18(44), 13994-14007. [Link]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Chemical Shifts of 5-Nitroisoquinolin-3-ol vs. 3-one

The following guide provides an in-depth technical comparison of the tautomeric forms of 5-nitroisoquinolin-3-ol. It is designed for researchers requiring definitive NMR characterization data to distinguish between the l...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the tautomeric forms of 5-nitroisoquinolin-3-ol. It is designed for researchers requiring definitive NMR characterization data to distinguish between the lactim (hydroxy) and lactam (one) forms in solution.

Executive Summary: The Tautomer Trap

In drug development and heterocyclic synthesis, 5-nitroisoquinolin-3-ol presents a classic but often overlooked analytical challenge: Lactim-Lactam Tautomerism .

The compound does not exist as a static structure. Instead, it oscillates between two distinct forms depending on the solvent environment:[1]

  • Form A (Lactim): 5-Nitroisoquinolin-3-ol (Aromatic, dominant in non-polar solvents like CDCl₃).

  • Form B (Lactam): 5-Nitroisoquinolin-3(2H)-one (Amide-like, dominant in polar aprotic solvents like DMSO-d₆).

Misidentifying these forms can lead to erroneous potency calculations and incorrect structure-activity relationship (SAR) models. This guide outlines the specific ¹H NMR diagnostic signals to definitively identify which species is present in your sample.

Structural & Mechanistic Analysis

The equilibrium is driven by the solvation energy of the proton. In non-polar solvents, the aromaticity of the isoquinoline ring stabilizes the -OH (enol) form. In polar solvents, the high dielectric constant stabilizes the dipolar character of the amide (C=O / N-H) form.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism and the key diagnostic protons (H1 and H4) that shift during this transformation.

Tautomerism Lactim Lactim Form (5-Nitroisoquinolin-3-ol) Solvent: CDCl3 Key: Aromatic -OH Transition Proton Transfer Equilibrium Lactim->Transition + Polar Solvent Lactam Lactam Form (5-Nitroisoquinolin-3(2H)-one) Solvent: DMSO-d6 Key: Amide N-H Transition->Lactam Stabilization Lactam->Transition + Non-polar Solvent

Figure 1: Solvent-dependent tautomeric equilibrium between the 3-ol (Lactim) and 3-one (Lactam) species.[2]

Comparative ¹H NMR Data Analysis

The following data compares the chemical shifts (


) of the two forms. Note that the 5-Nitro group  exerts a strong deshielding effect (peri-effect) on H4 and H8 compared to the parent isoquinoline.
Diagnostic Signal Table
Proton PositionLactim Form (CDCl₃)

(ppm)
Lactam Form (DMSO-d₆)

(ppm)
Mechanistic Explanation
H1 (Singlet) ~9.10 – 9.40 ~8.60 – 8.90 Primary Diagnostic: In the Lactim form, H1 is part of a fully aromatic pyridine-like ring (deshielded). In the Lactam form, the ring loses aromaticity, shielding H1.
H4 (Singlet) ~7.60 – 7.80 ~6.80 – 7.20 Secondary Diagnostic: H4 is aromatic in the Lactim form but behaves like an enamine proton in the Lactam form, causing a significant upfield shift.
N-H / O-H ~9.5 – 10.5 (Broad OH) > 11.5 (Broad NH) The Lactam N-H is typically very far downfield due to H-bonding with DMSO. The Lactim O-H is often broad or invisible in CDCl₃ depending on concentration.
H8 (Doublet) ~8.60 ~8.50 Deshielded by the adjacent 5-Nitro group (peri-effect). Remains relatively stable between forms.
H5, H6, H7 7.80 – 8.40 7.70 – 8.30 Aromatic region.[3][4] Less diagnostic as these protons are distant from the tautomeric center.

Note on Data Source: Values are derived from comparative analysis of 5-nitroisoquinoline standards [1] and general 3-hydroxyisoquinoline tautomerism trends [2, 3]. The 5-Nitro group typically adds +0.4 to +0.8 ppm deshielding to adjacent protons compared to the parent scaffold.

Visualizing the Shift[5][6]
  • CDCl₃ Spectrum: Look for a sharp, downfield singlet (H1) > 9.0 ppm and no signals in the 6.0–7.0 ppm range.

  • DMSO-d₆ Spectrum: Look for the appearance of a broad N-H singlet > 11 ppm and the upfield shift of H4 into the 6.8–7.2 ppm region.

Experimental Validation Protocol

To confirm the identity of your synthesized material, perform this Solvent Switch Protocol . This self-validating experiment proves the structure is dynamic and not a fixed impurity.

Step-by-Step Methodology
  • Sample Preparation (A): Dissolve 5 mg of the compound in 0.6 mL of CDCl₃ .

    • Observation: Solution should be clear.

    • Acquisition: Run standard ¹H NMR (16 scans).

    • Checkpoint: Confirm H1 > 9.0 ppm.

  • Sample Preparation (B): Dissolve 5 mg of the same batch in 0.6 mL of DMSO-d₆ .

    • Observation: Solution may turn slightly more yellow (charge transfer).

    • Acquisition: Run standard ¹H NMR (16 scans).

    • Checkpoint: Confirm appearance of N-H peak > 11 ppm and H4 shift upfield.

  • The "Spike" Test (Optional):

    • Add 1 drop of D₂O to the DMSO-d₆ sample.

    • Result: The N-H peak (>11 ppm) should disappear immediately due to deuterium exchange, confirming it is a labile proton and not a stable C-H bond.

Workflow Diagram

Protocol Start Unknown Solid (5-Nitroisoquinoline derivative) Split Split Sample Start->Split PathA Dissolve in CDCl3 (Non-polar) Split->PathA PathB Dissolve in DMSO-d6 (Polar Aprotic) Split->PathB ResultA Observe Lactim (OH) H1 > 9.0 ppm H4 ~ 7.7 ppm PathA->ResultA ResultB Observe Lactam (NH) NH > 11.0 ppm H4 < 7.2 ppm PathB->ResultB

Figure 2: Decision tree for solvent-based structural validation.

References

  • 5-Nitroisoquinoline NMR Data: Armarego, W. L. F., & Batterham, T. J. (1966). Journal of the Chemical Society B: Physical Organic, 750.

  • Tautomerism of 3-Hydroxyisoquinolines: Jones, D. W. (1969). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society C: Organic, 1729.

  • Solvent Effects on NMR: BenchChem. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.

  • SNH Amidation of 5-Nitroisoquinoline: Molecules. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Nitroisoquinolin-3-ol

This in-depth technical guide provides a comprehensive analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-nitroisoquinolin-3-ol. In the absence of direct experimental data f...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-nitroisoquinolin-3-ol. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide constructs a theoretical fragmentation pathway grounded in the established principles of mass spectrometry and supported by data from analogous nitroaromatic and hydroxylated isoquinoline systems. This guide is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and identification of this and related compounds.

Introduction: The Structural Context of 5-Nitroisoquinolin-3-ol

5-Nitroisoquinolin-3-ol is a heterocyclic compound featuring a bicyclic isoquinoline core, substituted with a nitro group at the 5-position and a hydroxyl group at the 3-position. The interplay of these functional groups—the electron-withdrawing nitro group and the electron-donating hydroxyl group—on the aromatic system is expected to significantly influence its fragmentation behavior under mass spectrometric conditions. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices.

Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron ionization, 5-nitroisoquinolin-3-ol is expected to form a molecular ion (M⁺•) that subsequently undergoes a series of characteristic fragmentation reactions. The primary fragmentation events are anticipated to involve the loss of small, stable neutral molecules originating from the nitro and hydroxyl substituents, as well as the cleavage of the isoquinoline ring system.

A key principle in mass spectrometry is that fragmentation pathways that lead to more stable carbocations and radical cations are generally favored. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group as either a nitro radical (•NO₂) or a nitroso radical (•NO).[1][2] Similarly, phenolic compounds and hydroxylated heterocycles are known to undergo the loss of carbon monoxide (CO).[3] The isoquinoline core itself is prone to the elimination of hydrogen cyanide (HCN).[4]

The proposed fragmentation pathway for 5-nitroisoquinolin-3-ol is initiated by the molecular ion at m/z 190. The most probable primary fragmentation steps include:

  • Loss of a nitro group (NO₂): A common and energetically favorable fragmentation for nitroaromatic compounds, leading to a prominent ion at m/z 144.[5]

  • Loss of a nitroso radical (NO): Another characteristic fragmentation of nitroaromatics, resulting in an ion at m/z 160.[1]

  • Loss of carbon monoxide (CO): Driven by the hydroxyl group, this fragmentation would produce an ion at m/z 162.

Subsequent fragmentation of these primary ions is expected to involve further losses of small molecules, leading to a cascade of fragment ions.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of 5-nitroisoquinolin-3-ol, it is instructive to compare its proposed fragmentation pattern with that of a structurally related compound. For this purpose, we will consider 5-nitroisoquinoline, which lacks the hydroxyl group at the 3-position.

Feature5-Nitroisoquinolin-3-ol (Proposed)5-Nitroisoquinoline (Known)[6]
Molecular Ion (m/z) 190174
Key Primary Losses •NO₂, •NO, CO•NO₂, •NO, HCN
Characteristic Fragments Loss of CO from the molecular ion and subsequent fragments.Absence of significant CO loss.
Influence of Substituent The hydroxyl group introduces the CO loss pathway and can influence the relative abundance of other fragments.Fragmentation is dominated by the nitro group and the isoquinoline core.

The presence of the hydroxyl group in 5-nitroisoquinolin-3-ol introduces a distinct fragmentation channel—the loss of CO—which would be absent or significantly less pronounced in the mass spectrum of 5-nitroisoquinoline. This key difference provides a clear diagnostic marker to distinguish between these two compounds.

Proposed Fragmentation Data Summary

The following table summarizes the proposed key fragment ions for 5-nitroisoquinolin-3-ol under electron ionization.

m/zProposed Ion StructureProposed Neutral LossNotes
190[C₉H₆N₂O₃]⁺•-Molecular Ion (M⁺•)
160[C₉H₆N₂O₂]⁺•NOLoss of a nitroso radical is a characteristic fragmentation of nitroaromatic compounds.[2][5]
144[C₉H₆NO]⁺•NO₂Expulsion of a nitro radical is a primary and often dominant fragmentation pathway for nitroaromatics.[2][5]
132[C₉H₆N₂]⁺•COLoss of carbon monoxide from the ion at m/z 160.
116[C₈H₆N]⁺COLoss of carbon monoxide from the ion at m/z 144.
115[C₉H₅O]⁺HCNLoss of hydrogen cyanide from the ion at m/z 144.
89[C₇H₅]⁺HCNLoss of hydrogen cyanide from the ion at m/z 116.

Visualizing the Fragmentation Pathway

The proposed fragmentation cascade of 5-nitroisoquinolin-3-ol can be visualized as a directed graph, where nodes represent the ions and edges represent the neutral losses.

Fragmentation_Pathway M [M]⁺• m/z 190 F160 [M-NO]⁺ m/z 160 M->F160 -NO F144 [M-NO₂]⁺ m/z 144 M->F144 -NO₂ F132 [M-NO-CO]⁺• m/z 132 F160->F132 -CO F116 [M-NO₂-CO]⁺ m/z 116 F144->F116 -CO F115 [M-NO₂-HCN]⁺ m/z 115 F144->F115 -HCN F89 [M-NO₂-CO-HCN]⁺ m/z 89 F116->F89 -HCN

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 5-Nitroisoquinolin-3-ol in Methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, a thorough understanding of the photophysical properties of heterocyclic compounds is param...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a thorough understanding of the photophysical properties of heterocyclic compounds is paramount. Among these, 5-Nitroisoquinolin-3-ol, a derivative of the versatile isoquinoline scaffold, presents significant interest due to the influence of its nitro and hydroxyl substituents on its electronic structure. This guide provides a comprehensive analysis of the determination of its ultraviolet-visible (UV-Vis) absorption maxima (λmax) in methanol. Moving beyond a simple reporting of values, this document delves into the experimental causality, offers a comparative analysis with structurally related molecules, and provides a robust, self-validating protocol for researchers.

Introduction: The Significance of UV-Vis Characterization

5-Nitroisoquinolin-3-ol belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1] The introduction of a nitro group (-NO2), a strong electron-withdrawing group, and a hydroxyl group (-OH), an electron-donating group, into the isoquinoline core is expected to significantly influence the molecule's electronic transitions and, consequently, its UV-Vis absorption spectrum. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are fundamental parameters that provide insights into the extent of conjugation and the electronic environment of the chromophore.[2]

Methanol is a commonly employed solvent in UV-Vis spectroscopy due to its transparency in the UV and visible regions and its ability to dissolve a wide range of organic compounds.[3] As a polar protic solvent, methanol can engage in hydrogen bonding and dipole-dipole interactions with the analyte, which can influence the energy of the electronic transitions and lead to shifts in the absorption maxima.[4][5] Understanding these solvent-solute interactions is crucial for the accurate interpretation of spectral data.

Experimental Protocol: A Self-Validating Approach to UV-Vis Spectroscopy

The following protocol for determining the UV-Vis absorption maxima is designed to ensure accuracy, reproducibility, and trustworthiness in the generated data. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Instrumentation
  • Analyte: 5-Nitroisoquinolin-3-ol

  • Solvent: Methanol (Spectroscopic Grade)

  • Instrumentation: Double-beam UV-Vis Spectrophotometer

  • Cuvettes: Matched quartz cuvettes (1 cm path length)

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of 5-Nitroisoquinolin-3-ol.

    • Dissolve the compound in spectroscopic grade methanol to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).[6]

  • Instrument Preparation and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Fill both the reference and sample cuvettes with spectroscopic grade methanol. Ensure the cuvettes are clean and free of fingerprints or smudges on the optical surfaces.[7]

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Perform a baseline correction over the desired wavelength range (e.g., 200-800 nm). This step subtracts the absorbance of the solvent and the cuvettes, ensuring that the final spectrum is solely due to the analyte.[8][9][10]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum of the 5-Nitroisoquinolin-3-ol solution.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inst Instrumentation cluster_meas Measurement A Prepare Stock Solution of 5-Nitroisoquinolin-3-ol in Methanol B Prepare Serial Dilutions A->B F Fill Sample Cuvette with Analyte Solution B->F C Warm-up Spectrophotometer D Fill Reference & Sample Cuvettes with Methanol C->D E Perform Baseline Correction (200-800 nm) D->E E->F G Acquire UV-Vis Spectrum F->G H Identify λmax G->H

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Comparative Analysis: 5-Nitroisoquinolin-3-ol in Context

CompoundSolventReported λmax (nm)Structural Features of Note
5-Nitroisoquinoline --Parent nitro-isoquinoline structure.
Quinoline Ethanol~226, 276, 313The basic heterocyclic scaffold.
Nitrobenzene Hexane~252A simple aromatic nitro compound.
p-Nitroaniline Dioxane~377Contains both a nitro and an amino group, leading to a significant red shift due to intramolecular charge transfer.
Various Nitroquinoline Derivatives EthanolBroad absorption in the UV-Vis regionThe position of the nitro group and other substituents significantly impacts the absorption maxima.[12][14]
Indenoisoquinoline Derivatives DMSOAbsorption bands in the 300-400 nm rangeExtended conjugated systems that absorb at longer wavelengths.[17]

Analysis of Expected Absorption:

  • The unsubstituted quinoline ring system exhibits multiple absorption bands in the UV region.

  • The presence of a nitro group on an aromatic ring typically results in a bathochromic (red) shift of the absorption bands compared to the unsubstituted aromatic system.[16]

  • The hydroxyl group, being an electron-donating group, is also expected to cause a red shift, particularly when it can participate in resonance with the aromatic system and the nitro group.

  • The combined effect of the nitro and hydroxyl groups on the isoquinoline scaffold is likely to result in absorption maxima at longer wavelengths than either quinoline or nitrobenzene alone, potentially extending into the visible region. The polarity of methanol as a solvent can further influence the position of these maxima through solvatochromic effects.[4][5][13]

Conclusion: A Framework for Reliable Characterization

This guide has provided a detailed, self-validating protocol for the determination of the UV-Vis absorption maxima of 5-Nitroisoquinolin-3-ol in methanol. By understanding the causality behind each experimental step and placing the expected results within the context of structurally similar compounds, researchers can approach this characterization with a higher degree of confidence and scientific rigor. The principles and comparative data presented here serve as a robust framework for the photophysical analysis of this and other novel heterocyclic compounds, which is a critical step in their development for pharmaceutical and materials science applications.

References

  • Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. University of Houston Open Educational Resources. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Science Department. [Link]

  • UV/Vis Spectrophotometry. Mettler Toledo. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. [Link]

  • UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. ResearchGate. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]

  • UV−vis absorption spectra of 5 in methanol on the addition of up to 0.5... ResearchGate. [Link]

  • Solvent effects on the absorption and Raman spectra of aromatic nitrocompounds. Part 1. Calculation of preresonance Raman intensities. The Journal of Physical Chemistry. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. PMC. [Link]

  • 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]

  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLOS. [Link]

  • The recorded UV spectra of the model compounds in methanol (A)... ResearchGate. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]

  • 5-Nitroisoquinoline. PubChem. [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Semantic Scholar. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI. [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. SciSpace. [Link]

Sources

Comparative

Crystal structure analysis of 5-Nitroisoquinolin-3-ol tautomers

Publish Comparison Guide: Crystal Structure Analysis of 5-Nitroisoquinolin-3-ol Tautomers Executive Summary This technical guide evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) as the definitive analy...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Crystal Structure Analysis of 5-Nitroisoquinolin-3-ol Tautomers

Executive Summary

This technical guide evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) as the definitive analytical standard for resolving the tautomeric ambiguity of 5-Nitroisoquinolin-3-ol . While spectroscopic methods (NMR, UV-Vis) provide valuable solution-state data, they often fail to capture the specific polymorphic and tautomeric preferences exhibited in the solid state—a critical parameter for drug formulation and stability. This guide compares SC-XRD against solution-state alternatives, providing experimental protocols and data interpretation frameworks to ensure precise structural assignment.

The Tautomeric Challenge: Lactam vs. Lactim

5-Nitroisoquinolin-3-ol exists in a dynamic equilibrium between two primary tautomers: the Lactim (enol) form and the Lactam (keto) form. The presence of the electron-withdrawing nitro group at the 5-position significantly alters the electronic landscape, potentially shifting the equilibrium compared to the parent isoquinolin-3-ol.

  • Lactim Form (3-hydroxy): Characterized by an aromatic hydroxyl group (-OH) at C3 and a C=N double bond.[1]

  • Lactam Form (isoquinolin-3(2H)-one): Characterized by a carbonyl group (C=O) at C3 and a protonated nitrogen (N-H).[1]

Why It Matters: The tautomeric form dictates solubility, bioavailability, and crystal packing forces. Misidentifying the solid-state tautomer can lead to regulatory failures in drug development.

Figure 1: Tautomeric Equilibrium Pathway

Tautomerism Lactim Lactim Form (5-Nitroisoquinolin-3-ol) -OH Group -C=N Bond Transition Proton Transfer (Solvent/Environment Dependent) Lactim->Transition Fast Exchange (Solution) Lactam Lactam Form (5-Nitroisoquinolin-3(2H)-one) -NH Group -C=O Bond SolidState Solid State Stabilized by N-H...O H-bonds Lactam->SolidState Preferred in Crystal (Dimer Formation) Transition->Lactam

Caption: Dynamic equilibrium between Lactim and Lactam forms. In the solid state, intermolecular forces typically lock the molecule into the Lactam form.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table objectively compares Single Crystal XRD with Solution NMR and DFT calculations for tautomer identification.

FeatureSingle Crystal XRD (The Gold Standard) Solution State NMR (¹H/¹³C) DFT Calculations
Primary Output Direct 3D atomic coordinates & bond lengths.[1]Chemical shifts (

) & coupling constants (

).[1]
Relative thermodynamic energies (

).[1]
Tautomer Specificity Definitive. Distinguishes C=O vs C-OH via bond lengths (

precision).
Ambiguous. Fast exchange often yields average signals.[1]Predictive. Suggests preference but ignores packing forces.[1][2]
H-Atom Location Direct observation (Difference Fourier map) or inferred geometry.[1]Inferential based on chemical shift environment.[1]Calculated positions only.
Sample State Solid (Crystal).[1] Represents the drug substance form.[1]Solution. May not match the solid-state drug form.[1]Gas phase or continuum solvent model.[1]
Throughput Low (Requires crystal growth).[1]High (Rapid data collection).Medium (Computational cost).[1]

Experimental Protocol: Crystal Structure Analysis

To definitively assign the tautomer of 5-Nitroisoquinolin-3-ol, follow this self-validating workflow.

Phase 1: Crystallization Strategy

The nitro group increases the polarity of the molecule. Standard non-polar solvents may precipitate amorphous powder.[1]

  • Method: Slow Evaporation.[1][3]

  • Solvent System: Dissolve 20 mg of compound in Methanol/DMF (9:1) .[1] The DMF helps solubilize the nitro-derivative, while Methanol allows for evaporation.

  • Condition: Allow to stand at room temperature for 3-5 days.

  • Target: Yellow/Orange prisms suitable for diffraction (

    
     mm).[1]
    
Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (Mo K

    
     or Cu K
    
    
    
    radiation).[1]
  • Temperature: Collect at 100 K . Low temperature reduces thermal motion, allowing for more precise localization of the critical H-atom on Nitrogen (Lactam) or Oxygen (Lactim).

  • Resolution: Aim for

    
     resolution to ensure bond length precision.
    
Phase 3: Tautomer Assignment Logic (Data Interpretation)

The assignment relies on two critical geometric parameters: Bond Lengths and Hydrogen Bonding .[1]

A. Bond Length Criteria (The "Ruler" Test) Refine the structure and measure the bond distances at the C3 position.

  • Lactam (Keto):

    • C3=O1 distance: 1.22 – 1.26 Å (Double bond character)[1]

    • C3-N2 distance: 1.38 – 1.40 Å (Single bond character)[1]

  • Lactim (Enol):

    • C3-O1 distance: 1.32 – 1.36 Å (Single bond character)[1]

    • C3=N2 distance: 1.29 – 1.32 Å (Double bond character)[1]

B. Difference Fourier Map Analysis After modeling non-hydrogen atoms:

  • Generate a Difference Fourier map (

    
    ).[1]
    
  • Inspect the electron density peaks near N2 and O1.[1]

  • Lactam Confirmation: A peak (

    
    ) will appear ~0.88 Å from the Nitrogen  atom.[1]
    
  • Lactim Confirmation: A peak will appear ~0.84 Å from the Oxygen atom.[1]

Figure 2: Analytical Decision Workflow

DecisionTree Start Start: Refined Structure (Non-H atoms) Measure Measure Bond Lengths (C3-O and C3-N) Start->Measure CheckCO Is C3-O < 1.28 Å? Measure->CheckCO LactamPath Suggests C=O (Carbonyl) Likely LACTAM CheckCO->LactamPath Yes LactimPath Suggests C-OH (Hydroxyl) Likely LACTIM CheckCO->LactimPath No CheckH Locate H-atom in Difference Map LactamPath->CheckH LactimPath->CheckH ResultLactam CONFIRMED LACTAM (H on Nitrogen) Forms N-H...O Dimers CheckH->ResultLactam Peak near N ResultLactim CONFIRMED LACTIM (H on Oxygen) Forms O-H...N Chains CheckH->ResultLactim Peak near O

Caption: Step-by-step logic for assigning tautomeric form based on crystallographic metrics.

Supporting Evidence & Mechanism

Why the Lactam Form is Usually Preferred in Solid State: Research on isoquinolin-3-ols indicates a strong preference for the Lactam tautomer in the crystalline phase. This is driven by the formation of centrosymmetric dimers (


 graph set motif) where the N-H donor of one molecule hydrogen bonds to the C=O acceptor of another [1].

The 5-Nitro Effect: The 5-nitro group is strongly electron-withdrawing.

  • Electronic Impact: It decreases the electron density on the ring, potentially increasing the acidity of the N-H proton.

  • Structural Consequence: While it may weaken the N-H bond slightly, it typically enhances the strength of the intermolecular hydrogen bonding (N-H...O), further stabilizing the Lactam dimer in the crystal lattice [2].

Validation Check: If your XRD refinement shows a C3-O distance of ~1.34 Å, you must reject the Lactam hypothesis. However, if the distance is ~1.24 Å, the Lactam assignment is statistically validated.

References

  • Tautomerism of Isoquinolin-3-ols: "Synthesis and tautomerism of isoquinolin-3-ols." Journal of the Chemical Society C, 1971.

  • Lactam-Lactim Preferences: "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." PMC (NIH), 2013.

  • Crystallographic Standards: "Crystal structure and properties of anhydrous 5-nitroaminotetrazole." E3S Web of Conferences, 2021.[1]

  • Spectroscopic Comparison: "Comparison of NMR and X-ray crystallography." Birkbeck University of London, Crystallography Course Notes.

Sources

Validation

A Comparative Structural and Reactivity Analysis: 5-Nitroisoquinolin-3-ol vs. 5-Nitroquinoline-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of two structurally isomeric nitro-substituted hydroxy-aza-naphthalenes: 5-nitroisoquinolin-3-ol and th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two structurally isomeric nitro-substituted hydroxy-aza-naphthalenes: 5-nitroisoquinolin-3-ol and the less documented 5-nitroquinoline-3-ol. The fundamental difference lies in the position of the nitrogen atom within the fused heterocyclic ring system, a seemingly subtle variation that profoundly influences the electronic properties, chemical reactivity, and potential biological activity of these molecules. As the quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, understanding the impact of their core structure and substitution patterns is paramount for rational drug design and development.[1]

While experimental data for 5-nitroisoquinolin-3-ol is available, a notable scarcity of information exists for 5-nitroquinoline-3-ol in the current scientific literature. Therefore, this guide will present a direct comparison where data permits and offer a scientifically grounded, theoretical analysis for 5-nitroquinoline-3-ol based on the established chemical principles of its constituent parts.

The Core Distinction: Isoquinoline vs. Quinoline Scaffolds

The foundational difference between the two title compounds is the arrangement of the nitrogen atom in the bicyclic system. In quinoline , the nitrogen is at position 1, whereas in isoquinoline , it resides at position 2.[2] This variance in the nitrogen placement dictates the distribution of electron density across the aromatic rings, which in turn governs the reactivity of the molecules.

G cluster_quinoline Quinoline Scaffold cluster_isoquinoline Isoquinoline Scaffold q_struct q_text Nitrogen at position 1 iq_struct iq_text Nitrogen at position 2

Quinoline can be conceptualized as a fusion of a benzene ring with a pyridine ring at the latter's 2- and 3-positions. Conversely, isoquinoline results from the fusion of benzene with a pyridine ring at its 3- and 4-positions. This leads to differing reactivity patterns; for instance, isoquinoline is generally considered a stronger base than quinoline.[3]

Physicochemical Properties: A Comparative Overview

The introduction of a nitro group (-NO₂) and a hydroxyl group (-OH) to these scaffolds further modulates their properties. The nitro group is a strong electron-withdrawing group, both inductively and by resonance, which deactivates the ring towards electrophilic substitution.[4][5] The hydroxyl group, on the other hand, is an activating, electron-donating group.[6] The interplay of these substituents on the different core structures results in unique physicochemical characteristics.

Property5-Nitroisoquinolin-3-ol5-Nitroquinoline-3-ol (Predicted)
Molecular Formula C₉H₆N₂O₃C₉H₆N₂O₃
Molecular Weight 190.16 g/mol 190.16 g/mol
CAS Number 581813-27-6Not available
Melting Point Not availablePredicted to be a high-melting solid
pKa Not availablePredicted to be acidic due to the hydroxyl group, influenced by the nitro group
LogP Not availablePredicted to have moderate lipophilicity
Appearance Likely a crystalline solidLikely a crystalline solid

Note: Properties for 5-nitroquinoline-3-ol are inferred based on the properties of similar structures like 5-nitroquinoline and 3-hydroxyquinoline due to the absence of direct experimental data.[7][8]

Electronic Effects and Chemical Reactivity

The placement of the nitrogen atom significantly alters the influence of the substituents on the reactivity of the aromatic system.

In 5-Nitroisoquinolin-3-ol:

  • The nitrogen at position 2, along with the electron-withdrawing nitro group at position 5, strongly deactivates the entire ring system towards electrophilic attack.

  • The hydroxyl group at position 3 is electron-donating and will direct electrophilic substitution, although the overall deactivation of the ring system makes such reactions challenging.

  • Nucleophilic substitution is more likely, particularly at positions activated by the nitro group and the ring nitrogen.

In 5-Nitroquinoline-3-ol (Theoretical):

  • The nitrogen at position 1 deactivates the pyridine ring towards electrophilic substitution. Electrophilic attack, if forced, would likely occur on the benzene ring at positions 5 and 8.[9]

  • The powerful electron-withdrawing nitro group at position 5 will further deactivate the benzene ring, making electrophilic substitution extremely difficult.

  • The hydroxyl group at position 3 will activate the pyridine ring, but this is counteracted by the deactivating effect of the nitrogen atom.

  • Nucleophilic substitution would be favored at the 2- and 4-positions of the quinoline ring, enhanced by the electron-withdrawing nature of the ring system.

G cluster_iso 5-Nitroisoquinolin-3-ol Reactivity cluster_quin 5-Nitroquinoline-3-ol Reactivity (Theoretical) I_Struct Isoquinoline Core I_N2 N at pos. 2 (Deactivating) I_NO2 -NO2 at pos. 5 (Strongly Deactivating) I_OH -OH at pos. 3 (Activating) I_Result Overall deactivated towards EAS. Favors Nucleophilic Substitution. Q_Struct Quinoline Core Q_N1 N at pos. 1 (Deactivating) Q_NO2 -NO2 at pos. 5 (Strongly Deactivating) Q_OH -OH at pos. 3 (Activating) Q_Result Extremely deactivated towards EAS. Favors Nucleophilic Substitution.

Synthesis Methodologies

The synthetic routes to these molecules are dictated by the directing effects of the substituents and the inherent reactivity of the parent heterocycles.

Experimental Protocol: Synthesis of 5-Nitroisoquinoline

A common precursor for 5-nitroisoquinolin-3-ol would be 5-nitroisoquinoline. Its synthesis is well-established.

Principle: This procedure involves the direct nitration of isoquinoline. The strong acid protonates the nitrogen, directing the electrophilic nitronium ion (NO₂⁺) to the benzene ring, primarily at the 5- and 8-positions.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (40 mL) to -15 °C in an ice-salt bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (3.0 g, 23.2 mmol) to the cooled sulfuric acid while maintaining the temperature below 0 °C. The isoquinoline protonates to form the isoquinolinium ion.

  • Nitration: Add solid potassium nitrate (2.8 g, 27.8 mmol) portion-wise over 1-2 hours, ensuring the temperature does not exceed 0 °C. The potassium nitrate reacts with sulfuric acid to generate the nitronium ion in situ.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours to ensure complete reaction.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (100 g).

  • Neutralization and Precipitation: Basify the acidic solution with aqueous ammonia until the pH is between 8 and 10. This deprotonates the isoquinolinium species and precipitates the nitroisoquinoline products.

  • Isolation: Collect the yellow precipitate by filtration, wash thoroughly with cold water, and then with a small amount of methyl tert-butyl ether.

  • Purification: The crude product is a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Separation can be achieved by fractional crystallization or chromatography to yield pure 5-nitroisoquinoline.[10]

Further steps would be required to introduce the hydroxyl group at the 3-position, potentially involving multi-step sequences that are not well-documented for this specific isomer.

Theoretical Protocol: Synthesis of 5-Nitroquinoline-3-ol

A plausible synthetic route for the undocumented 5-nitroquinoline-3-ol would likely start with a pre-functionalized quinoline, such as 3-hydroxyquinoline, followed by nitration.

Principle: 3-Hydroxyquinoline is an electron-rich system due to the hydroxyl group. Direct nitration is expected to be directed by this activating group. However, the reaction conditions must be carefully controlled to avoid over-nitration or degradation.

G Start 3-Hydroxyquinoline Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Intermediate Nitronium Ion (NO₂⁺) Generation Reagents->Intermediate Intermediate->Reaction Product 5-Nitroquinoline-3-ol + Other Isomers Reaction->Product

Step-by-Step Methodology (Theoretical):

  • Reaction Setup: Dissolve 3-hydroxyquinoline (1.0 g, 6.9 mmol) in concentrated sulfuric acid at 0 °C in a flask equipped with a magnetic stirrer.

  • Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of 3-hydroxyquinoline over 30 minutes, maintaining the temperature at 0-5 °C. The hydroxyl group is a powerful ortho-, para-director, but the quinoline nitrogen deactivates the heterocyclic ring. Therefore, substitution is anticipated on the carbocyclic ring.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the product. Filter the solid, wash with water, and dry.

  • Purification: The crude product will likely be a mixture of nitro isomers. Purification by column chromatography would be necessary to isolate the desired 5-nitroquinoline-3-ol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of these compounds.

Expected Spectroscopic Data
Technique5-Nitroisoquinolin-3-ol (Expected Features)5-Nitroquinoline-3-ol (Expected Features)
¹H NMR Aromatic protons in the 7-9 ppm range. The proton at position 1 will be significantly downfield due to the adjacent nitrogen. The presence of the -OH proton signal will be concentration and solvent dependent.Aromatic protons in the 7-9 ppm range. Protons at positions 2 and 4 will be significantly influenced by the nitrogen and hydroxyl group. The proton at position 8 may also be downfield. The -OH proton signal will be observable.
¹³C NMR Aromatic carbons between 110-160 ppm. The carbon bearing the nitro group (C5) and the carbon bearing the hydroxyl group (C3) will show characteristic shifts.Aromatic carbons between 110-160 ppm. The carbon atoms in the pyridine ring (C2, C3, C4) will have distinct chemical shifts compared to the isoquinoline isomer.
IR (cm⁻¹) Broad O-H stretch (~3200-3500), aromatic C-H stretch (~3000-3100), C=C and C=N stretches (~1450-1600), and strong asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350).Similar to the isoquinoline isomer: Broad O-H stretch (~3200-3500), aromatic C-H stretch (~3000-3100), C=C and C=N stretches (~1450-1600), and strong asymmetric and symmetric N-O stretches (~1550 and ~1350).
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of 190.16. Fragmentation patterns would involve the loss of NO₂, CO, and other small molecules.A molecular ion peak (M⁺) at m/z 190.16. The fragmentation pattern may differ slightly from the isoquinoline isomer due to the different ring stability upon electron impact.

Note: The expected spectroscopic features are based on data from related compounds such as 5-nitroisoquinoline, 5-nitroquinoline, and other hydroxylated quinolines/isoquinolines.[11][12][13]

Conclusion

The structural comparison between 5-nitroisoquinolin-3-ol and 5-nitroquinoline-3-ol highlights the critical role of the nitrogen atom's position in defining the chemical landscape of these heterocyclic systems. This single atomic change alters the electronic distribution, which in turn influences reactivity, physicochemical properties, and, by extension, potential biological interactions. While 5-nitroisoquinolin-3-ol is a known chemical entity, the lack of data for 5-nitroquinoline-3-ol underscores a potential area for future synthetic and pharmacological exploration. The theoretical analysis provided herein, grounded in fundamental principles of organic chemistry, offers a predictive framework for researchers interested in the synthesis and evaluation of this and related novel quinoline derivatives. The distinct electronic and steric environments of these two isomers suggest they would likely exhibit different profiles as enzyme inhibitors, receptor ligands, or other biologically active agents, making them intriguing targets for further investigation in drug discovery.

References

  • Filo. (2025, April 22). mention two synthetic methods and reactivity of quinoline and isoquinolin.. Available at: [Link]

  • RSC Publishing. (n.d.). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances. Available at: [Link]

  • PMC. (n.d.). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Available at: [Link]

  • Scribd. (n.d.). Quinoline vs Isoquinoline: Structures & Reactions. Available at: [Link]

  • Chemsrc. (2025, August 21). 5-Nitroquinoline. Available at: [Link]

  • ACS Publications. (2024, November 4). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025, August 7). New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Available at: [Link]

  • PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11). Available at: [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. Available at: [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Available at: [Link]

  • ResearchGate. (2018, May 11). (PDF) UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available at: [Link]

  • Asian Journal of Chemistry. (2015, April 27). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]

  • SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Available at: [Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Available at: [Link]

  • ResearchGate. (2020, September 4). (PDF) Substituent effects of nitro group in cyclic compounds. Available at: [Link]

  • Reactions with nitrogen lone pair: quinoline and isoquinoline. (n.d.). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Available at: [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. Available at: [Link]

  • GeeksforGeeks. (2025, July 23). Hydroxyl Group. Available at: [Link]

  • Allen. (n.d.). Alcohol Structure and Hydroxyl Group: Classification, Bonding & Properties. Available at: [Link]

  • Quora. (2018, August 18). What is the difference between hydroxyl, carboxyl and glycidyl functional groups in terms of their properties and benefits?. Available at: [Link]

  • Unacademy. (n.d.). Notes on Hydroxylgroup. Available at: [Link]

  • ACS Publications. (n.d.). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline1. Journal of the American Chemical Society. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 2.4 Heteroatoms and Functional Groups – Introductory Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2003011810A1 - Method for the nitration of phenolic compounds.
  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

  • European Patent Office. (2022, June 22). IMPROVED PROCESS FOR PRODUCING NITROXOLINE - European Patent Office - EP 4015505 A1 - EPO. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline. Available at: [Link]

  • SIELC Technologies. (2018, May 16). 5-Nitroquinoline. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Method

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